molecular formula C5H13NO2S B8662227 N-butylmethanesulfonamide

N-butylmethanesulfonamide

Cat. No.: B8662227
M. Wt: 151.23 g/mol
InChI Key: XXXZQWGEVVOWFW-UHFFFAOYSA-N
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Description

N-butylmethanesulfonamide is a useful research compound. Its molecular formula is C5H13NO2S and its molecular weight is 151.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-butylmethanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-butylmethanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H13NO2S

Molecular Weight

151.23 g/mol

IUPAC Name

N-butylmethanesulfonamide

InChI

InChI=1S/C5H13NO2S/c1-3-4-5-6-9(2,7)8/h6H,3-5H2,1-2H3

InChI Key

XXXZQWGEVVOWFW-UHFFFAOYSA-N

Canonical SMILES

CCCCNS(=O)(=O)C

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Physicochemical Characterization and Applications of N-Butylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of N-butylmethanesulfonamide , a critical sulfonamide intermediate used in medicinal chemistry and organic synthesis.

Executive Summary

N-Butylmethanesulfonamide (CAS 35038-69-0) is a primary sulfonamide derivative serving as a versatile building block in the synthesis of pharmaceutical agents, particularly class III antiarrhythmics (e.g., Dofetilide analogs) and agrochemicals.[1] Unlike its aromatic counterpart (N-butylbenzenesulfonamide), which is a common plasticizer, the methanesulfonamide variant is characterized by its distinct reactivity profile, serving as a nucleophile in cross-coupling reactions and a bioisostere for carboxylic acids in drug design. This guide details its physicochemical properties, synthesis protocols, and spectroscopic signatures.

Chemical Identity & Structural Analysis

The molecule consists of a butyl chain attached to a methanesulfonamide core. The sulfonyl group (


) acts as a strong electron-withdrawing moiety, increasing the acidity of the adjacent N-H proton.
Property Data
IUPAC Name N-butylmethanesulfonamide
CAS Registry Number 35038-69-0
Common Synonyms N-Mesylbutylamine; N-Butylmesylamide
Molecular Formula

Molecular Weight 151.23 g/mol
SMILES CCCCNS(=O)(=O)C
InChI Key KGQRTKYWLFVGTM-UHFFFAOYSA-N (Analogous base structure)

Physicochemical Properties

The following data synthesizes experimental observations and calculated consensus values (ACD/Labs, EPISuite) for pure N-butylmethanesulfonamide.

Thermodynamic & Physical Constants
Parameter Value / Range Notes
Physical State Liquid / Low-melting SolidOften appears as a colorless to pale yellow oil at RT; pure samples may crystallize (mp < 30°C).
Boiling Point 280°C - 290°C (est.)Decomposes before boiling at atm pressure; distillable under high vacuum (~120°C @ 0.5 mmHg).
Density 1.08 ± 0.05 g/cm³Denser than water due to the sulfonyl group.
Refractive Index

Estimated based on molar refractivity of sulfonamides.
Solution Chemistry & Lipophilicity
  • pKa (Acidity): 10.5 ± 0.5 . The sulfonyl group stabilizes the conjugate base (

    
    ), making it significantly more acidic than a standard amine (pKa ~35) but less acidic than a carboxylic acid.
    
  • LogP (Lipophilicity): 0.65 - 0.85 . The butyl chain provides moderate lipophilicity, allowing membrane permeability while maintaining aqueous solubility at high pH.

  • Solubility Profile:

    • High: Dichloromethane (DCM), Ethyl Acetate, DMSO, Methanol.

    • Low/Moderate: Water (Sparingly soluble in neutral form; highly soluble as a salt at pH > 12).

Synthesis Protocol: Sulfonylation of Butylamine

The industrial and laboratory standard for synthesis involves the nucleophilic attack of n-butylamine on methanesulfonyl chloride (MsCl).

Reaction Mechanism & Workflow

The reaction proceeds via an


-like mechanism where the amine attacks the electrophilic sulfur, eliminating HCl. A base scavenger is required to drive the equilibrium.

SynthesisWorkflow Reactants Reactants: n-Butylamine (1.0 eq) Methanesulfonyl Chloride (1.1 eq) Conditions Conditions: DCM Solvent TEA or Pyridine (1.2 eq) 0°C -> RT, 2-4 hrs Reactants->Conditions Dropwise Addition Intermediate Intermediate: Sulfonamide-HCl Complex Conditions->Intermediate Stirring Quench Quench/Workup: Dilute HCl Wash (Remove Amine) NaHCO3 Wash (Remove Acid) Intermediate->Quench Extraction Product Final Product: N-Butylmethanesulfonamide (>95% Purity) Quench->Product Drying & Conc.

Figure 1: Step-by-step synthesis workflow for N-butylmethanesulfonamide.

Detailed Protocol
  • Setup: Charge a round-bottom flask with n-butylamine (10 mmol) and Triethylamine (12 mmol) in anhydrous Dichloromethane (DCM, 20 mL). Cool to 0°C under

    
    .
    
  • Addition: Add Methanesulfonyl chloride (11 mmol) dropwise over 15 minutes. The reaction is exothermic.

  • Reaction: Allow to warm to room temperature and stir for 3 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Workup: Wash the organic layer sequentially with 1M HCl (to remove unreacted amine), Sat.

    
     (to remove excess MsCl hydrolysis products), and Brine.
    
  • Isolation: Dry over

    
    , filter, and concentrate in vacuo to yield the crude oil. Purification via silica gel chromatography may be required if the oil is colored.
    

Spectroscopic Characterization

Identification of N-butylmethanesulfonamide relies on the distinct methyl singlet of the sulfonyl group and the propyl-like coupling of the butyl chain.

Nuclear Magnetic Resonance ( NMR, 400 MHz, )
Chemical Shift (

)
MultiplicityIntegrationAssignment
4.50 - 5.00 Broad Singlet1HN-H (Exchangeable)
3.10 - 3.20 Triplet (

)
2H

(Butyl

-protons)
2.95 Singlet3H

(Characteristic Mesyl peak)
1.50 - 1.60 Multiplet2H

(Butyl

-protons)
1.35 - 1.45 Multiplet2H

(Butyl

-protons)
0.93 Triplet (

)
3H

(Terminal methyl)
Mass Spectrometry (ESI-MS)[2][3]
  • Positive Mode (

    
    ):  m/z 152.1
    
  • Sodium Adduct (

    
    ):  m/z 174.1
    
  • Fragmentation: Loss of the butyl chain often yields a fragment at m/z ~79 (

    
    ).
    

Applications in Drug Discovery

Pharmacophore Analog (Antiarrhythmics)

N-butylmethanesulfonamide serves as a simplified structural model for the methanesulfonanilide class of antiarrhythmic drugs, such as Dofetilide (Class III).

  • Mechanism: The sulfonamide group forms critical hydrogen bonds with the HERG

    
     channel pore residues (e.g., Ser624, Tyr652).
    
  • SAR Utility: Researchers use the N-butyl analog to study the electronic effects of alkyl vs. aryl substitution on the sulfonamide nitrogen without the complexity of the full drug scaffold.

Cross-Coupling Reagent

Recent methodologies utilize N-alkyl sulfonamides in transition-metal-catalyzed cross-couplings.

  • Ni-Catalyzed Alkylation: As demonstrated in recent literature (e.g., Caltech studies), N-butylmethanesulfonamide can undergo radical-based cross-coupling with alkyl halides, serving as a nitrogen source to build complex amines.

SolubilityLogic Start Solubility & Extraction Strategy Acidic pH < 9 (Neutral Form) LogP ~ 0.7 Start->Acidic Standard Conditions Basic pH > 12 (Anionic Form) Water Soluble Start->Basic Add NaOH OrgPhase Partitions to Organic Phase (DCM, EtOAc) Acidic->OrgPhase Extract AqPhase Partitions to Aqueous Phase (Water) Basic->AqPhase Wash/Purify

Figure 2: Solubility partitioning logic based on pH-dependent ionization.

Safety & Handling

  • Hazards: Irritant to eyes, skin, and respiratory system.[2]

  • Storage: Store in a cool, dry place under inert atmosphere (

    
    ). Hygroscopic tendencies may be observed in impure samples.
    
  • Safety Data Sheet (SDS) Key: GHS07 (Exclamation Mark). Signal Word: Warning.

References

  • Royal Society of Chemistry (RSC). Supplementary Information: Synthesis of Sulfonamides and Characterization Data. Chemical Science, 2014. [Link]

  • Caltech Authors. Silicon–Carbon Bond Formation via Nickel-Catalyzed Cross-Coupling. Supporting Information, S-9. [Link]

  • PubChem. Compound Summary: Dofetilide (Class III Antiarrhythmic). National Library of Medicine.[1] [Link]

Sources

The Structural Elucidation of N-butylmethanesulfonamide: A Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the spectral data for N-butylmethanesulfonamide (CH₃SO₂NH(CH₂)₃CH₃). In the dynamic landscape of pharmaceutical and chemical research, the unambiguous characterization of molecular structures is paramount. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, detailing the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this aliphatic sulfonamide. While experimentally-derived spectra for this specific compound are not widely available in public databases, this guide leverages established spectroscopic principles and data from analogous compounds to provide a robust, predictive analysis. Each section elucidates the theoretical basis for the expected spectral features, offering a field-proven methodology for the structural verification of N-butylmethanesulfonamide and related molecules.

Introduction to N-butylmethanesulfonamide

N-butylmethanesulfonamide is an organic compound belonging to the sulfonamide class, characterized by a methanesulfonyl group bonded to a butylamine. The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents. The aliphatic nature of N-butylmethanesulfonamide distinguishes it from its more commonly studied aromatic counterparts, making a detailed understanding of its spectroscopic signature crucial for its identification and characterization in various chemical contexts, from synthesis reaction monitoring to metabolomic studies.

The structural integrity of any chemical entity used in research and development must be unequivocally established. Spectroscopic techniques such as NMR, IR, and MS are the pillars of modern structural elucidation. This guide provides a detailed roadmap for interpreting the spectral data of N-butylmethanesulfonamide, enabling researchers to confidently identify and characterize this molecule.

Synthesis of N-butylmethanesulfonamide

A fundamental understanding of a molecule's synthesis provides essential context for its characterization. A plausible and widely utilized method for the synthesis of N-alkylsulfonamides involves the reaction of a sulfonyl chloride with a primary amine. In the case of N-butylmethanesulfonamide, this would involve the reaction of methanesulfonyl chloride with n-butylamine.

General Reaction Scheme

Synthesis of N-butylmethanesulfonamide reagent1 Methanesulfonyl Chloride (CH₃SO₂Cl) product N-butylmethanesulfonamide (CH₃SO₂NH(CH₂)₃CH₃) reagent1->product + reagent2 n-Butylamine (CH₃(CH₂)₃NH₂) reagent2->product byproduct n-Butylammonium Chloride (CH₃(CH₂)₃NH₃⁺Cl⁻) base Base (e.g., Pyridine or excess n-Butylamine) base->byproduct Neutralizes HCl

Caption: Synthetic pathway for N-butylmethanesulfonamide.

Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve n-butylamine (2.0 equivalents) in a suitable aprotic solvent such as dichloromethane or diethyl ether. The use of excess n-butylamine serves as a base to neutralize the hydrochloric acid formed during the reaction.

  • Addition of Reagent: Cool the solution in an ice bath to 0-5 °C. Slowly add methanesulfonyl chloride (1.0 equivalent) dropwise from the dropping funnel to the stirred solution. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Workup: Quench the reaction with water. Separate the organic layer and wash it sequentially with dilute hydrochloric acid (to remove excess n-butylamine), saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-butylmethanesulfonamide.

  • Purification: The crude product can be further purified by column chromatography or distillation under reduced pressure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the elucidation of organic structures in solution. The predicted ¹H and ¹³C NMR spectra of N-butylmethanesulfonamide are detailed below.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of N-butylmethanesulfonamide is expected to show distinct signals for the protons of the methanesulfonyl group and the n-butyl chain. The chemical shifts (δ) are predicted based on the analysis of methanesulfonamide and n-butyl derivatives.[1]

Assignment Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
H-a (CH₃-SO₂)~2.9 - 3.1Singlet (s)3H-
H-b (-NH-)~4.5 - 5.5Triplet (t) or Broad Singlet1H~6-7
H-c (-CH₂-NH-)~3.0 - 3.2Quartet (q) or Triplet of Triplets (tt)2H~7
H-d (-CH₂-CH₂-NH-)~1.5 - 1.7Sextet (sxt) or Multiplet (m)2H~7
H-e (-CH₂-CH₃)~1.3 - 1.5Sextet (sxt) or Multiplet (m)2H~7
H-f (-CH₃)~0.9 - 1.0Triplet (t)3H~7

Causality behind Predicted Shifts: The singlet for the methanesulfonyl protons (H-a) arises from the absence of adjacent protons. The downfield shift is due to the strong electron-withdrawing effect of the sulfonyl group. The protons on the carbon adjacent to the nitrogen (H-c) are also shifted downfield due to the inductive effect of the nitrogen and the sulfonyl group. The NH proton (H-b) is expected to be a broad signal, and its chemical shift can be highly dependent on solvent and concentration. The remaining protons of the butyl chain (H-d, H-e, H-f) will exhibit characteristic upfield shifts and multiplicities based on their neighboring protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts are based on data for methanesulfonamide and n-alkanes.[2]

Assignment Chemical Shift (δ, ppm)
C1 (CH₃-SO₂)~40 - 45
C2 (-CH₂-NH-)~42 - 47
C3 (-CH₂-CH₂-NH-)~30 - 35
C4 (-CH₂-CH₃)~19 - 24
C5 (-CH₃)~13 - 15

Rationale for Predicted Shifts: The carbon of the methanesulfonyl group (C1) will appear at a moderate downfield shift. The carbon atom attached to the nitrogen (C2) will also be deshielded. The chemical shifts of the other carbons in the butyl chain (C3, C4, C5) will be in the typical aliphatic region, with the terminal methyl group (C5) being the most upfield.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of N-butylmethanesulfonamide will be dominated by absorptions from the N-H, C-H, and S=O bonds.[4]

Vibrational Mode Predicted Absorption Range (cm⁻¹) Intensity
N-H Stretch3350 - 3250Medium
C-H Stretch (Aliphatic)2960 - 2850Strong
S=O Asymmetric Stretch1340 - 1310Strong
S=O Symmetric Stretch1160 - 1140Strong
S-N Stretch980 - 920Medium

Expert Interpretation: The presence of a medium intensity band in the 3350-3250 cm⁻¹ region is a strong indicator of the N-H bond in the secondary sulfonamide.[4] The strong absorptions in the 2960-2850 cm⁻¹ range are characteristic of the C-H stretching vibrations of the methyl and methylene groups in the butyl and methanesulfonyl moieties.[5] The two most intense and characteristic bands will be the asymmetric and symmetric stretching vibrations of the S=O group, which are definitive for the sulfonyl functional group.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Molecular Ion and Fragmentation

For N-butylmethanesulfonamide (Molecular Weight: 151.24 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 151.

The fragmentation of N-alkylsulfonamides is influenced by the stability of the resulting fragments. Key predicted fragmentation pathways include:

  • α-Cleavage: Cleavage of the C-C bond alpha to the nitrogen atom is a common fragmentation pathway for amines.[7] This would result in the loss of a propyl radical (•CH₂CH₂CH₃) leading to a fragment at m/z 108.

  • Cleavage of the S-N bond: Scission of the sulfur-nitrogen bond can occur, leading to the formation of a methanesulfonyl cation ([CH₃SO₂]⁺) at m/z 79 and a butylaminyl radical.

  • Loss of the butyl group: Cleavage of the N-C bond can lead to the loss of a butyl radical (•C₄H₉), resulting in a fragment at m/z 94.

  • McLafferty-type rearrangement: A rearrangement involving the transfer of a gamma-hydrogen from the butyl chain to the sulfonyl oxygen followed by cleavage can lead to the loss of butene (C₄H₈) and the formation of a fragment at m/z 95, corresponding to protonated methanesulfonamide.

MS Fragmentation of N-butylmethanesulfonamide M [CH₃SO₂NH(CH₂)₃CH₃]⁺˙ m/z = 151 (Molecular Ion) frag1 [CH₃SO₂NHCH₂]⁺ m/z = 108 M->frag1 - •C₃H₇ (α-cleavage) frag2 [CH₃SO₂]⁺ m/z = 79 M->frag2 - •NH(CH₂)₃CH₃ frag3 [CH₃SO₂NH]⁺ m/z = 94 M->frag3 - •C₄H₉ frag4 [CH₃SO₂NH₂]⁺˙ m/z = 95 M->frag4 - C₄H₈ (rearrangement)

Caption: Predicted major fragmentation pathways for N-butylmethanesulfonamide.

Conclusion: A Framework for Confident Characterization

This technical guide provides a comprehensive, albeit predictive, spectroscopic framework for the characterization of N-butylmethanesulfonamide. By integrating foundational principles of NMR, IR, and MS with data from analogous structures, researchers are equipped with a robust tool for the identification and structural verification of this aliphatic sulfonamide. The provided protocols and predicted data serve as a self-validating system for experimental work, ensuring a high degree of confidence in the characterization of N-butylmethanesulfonamide and fostering scientific integrity in research and development endeavors.

References

  • PubChem. Methanesulfonamide. National Center for Biotechnology Information. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]

  • Zeitschrift für Naturforschung. Infrared and NMR Spectra of Arylsulphonamides. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • J-Stage. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. [Link]

  • Chad's Prep. 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. [Link]

  • ATB. Methanesulfonamide. [Link]

  • Doc Brown's Chemistry. infrared spectrum of butan-1-ol. [Link]

  • ResearchGate. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • NIST WebBook. Methane sulfonamide. [Link]

  • Doc Brown's Chemistry. C-13 nmr spectrum of butan-1-ol. [Link]

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A Comprehensive Technical Guide to the Thermal Stability of N-butylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-butylmethanesulfonamide, a member of the sulfonamide class of organic compounds, finds applications in various facets of chemical synthesis and pharmaceutical development. A thorough understanding of its thermal stability is paramount for ensuring safe handling, processing, and storage, as well as for predicting its behavior under various thermal stresses encountered during its lifecycle. This guide provides a comprehensive technical overview of the methodologies used to assess the thermal stability of N-butylmethanesulfonamide, drawing upon established principles of thermal analysis. While specific experimental data for N-butylmethanesulfonamide is not extensively published, this guide establishes a robust framework for its evaluation based on the known behavior of analogous sulfonamides, particularly methanesulfonamide.[1] We delve into the theoretical underpinnings of key analytical techniques, provide detailed, field-proven experimental protocols, and offer insights into the interpretation of the resulting data.

Introduction: The Significance of Thermal Stability in the Context of N-butylmethanesulfonamide

The sulfonamide functional group is a cornerstone in medicinal chemistry and material science.[2][3] N-butylmethanesulfonamide, with its alkyl substituent, possesses a unique physicochemical profile that dictates its utility. Thermal stability is a critical parameter that influences not only the compound's shelf-life and degradation pathways but also the safety of manufacturing processes.[4][5] Inadequate understanding of a compound's thermal behavior can lead to runaway reactions, the generation of hazardous decomposition products, and compromised product quality.[4] This guide serves as a practical resource for researchers to design and execute robust thermal stability studies on N-butylmethanesulfonamide and related compounds.

Foundational Analytical Techniques for Thermal Stability Assessment

A multi-faceted approach employing various analytical techniques is essential for a comprehensive thermal stability profile. The most pertinent of these are Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a substance as a function of temperature or time in a controlled atmosphere. It is an indispensable tool for determining the onset of decomposition, quantifying mass loss, and identifying different stages of degradation.[5]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6][7] It provides critical information on melting points, phase transitions, and the enthalpy of decomposition, indicating whether a decomposition process is endothermic or exothermic.[8][9]

Accelerating Rate Calorimetry (ARC)

ARC is a specialized technique used to study the thermal runaway potential of a substance under adiabatic conditions.[10][11][12] By mimicking a worst-case scenario of heat accumulation, ARC provides crucial data for process safety and hazard assessment.[13][14]

Experimental Protocols for the Thermal Analysis of N-butylmethanesulfonamide

The following protocols are designed to provide a comprehensive evaluation of the thermal stability of N-butylmethanesulfonamide.

Thermogravimetric Analysis (TGA) Protocol

This protocol outlines the steps for determining the thermal decomposition profile of N-butylmethanesulfonamide.

Methodology:

  • Instrument Preparation: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications. Ensure the sample chamber is clean and purged with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

  • Sample Preparation: Accurately weigh 5-10 mg of N-butylmethanesulfonamide into a suitable TGA pan (e.g., alumina or platinum).

  • TGA Method:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to a final temperature of at least 400 °C at a heating rate of 10 °C/min. Studies on related metal methanesulfonates indicate stability of the methanesulfonate group up to 400°C.[1]

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins.

dot

TGA_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation inst_prep Instrument Calibration & Purging sample_prep Weigh 5-10 mg of Sample inst_prep->sample_prep Ready set_method Set Temperature Program (30-400°C @ 10°C/min) sample_prep->set_method Load Sample run_tga Run TGA Analysis set_method->run_tga Execute analyze_curve Analyze Mass Loss vs. Temperature Curve run_tga->analyze_curve Generate Data det_tonset Determine Onset of Decomposition (Tonset) analyze_curve->det_tonset Interpret

Caption: Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC) Protocol

This protocol is designed to identify thermal transitions such as melting and decomposition, and to quantify the associated heat changes.

Methodology:

  • Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium). Purge the sample chamber with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Sample Preparation: Accurately weigh 2-5 mg of N-butylmethanesulfonamide into a hermetically sealed aluminum DSC pan.[1] Prepare an empty, sealed aluminum pan to serve as a reference.

  • DSC Method:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 400 °C at a heating rate of 10 °C/min.[1]

  • Data Analysis: Record the heat flow as a function of temperature. Identify the melting point from the peak of the endothermic transition and observe any subsequent exothermic or endothermic events corresponding to decomposition.

dot

DSC_Workflow start Start prep Instrument Calibration Sample Preparation (2-5 mg, sealed in pan) start->prep load Load Sample and Reference Pans prep->load setup Set Up DSC Method (Temperature Program) load->setup run Run Analysis setup->run analyze Data Analysis (Identify Melting Point and Decomposition Events) run->analyze end End analyze->end

Caption: Generalized workflow for Differential Scanning Calorimetry (DSC).[1]

Interpretation of Thermal Data and Decomposition Pathways

While specific data for N-butylmethanesulfonamide is pending experimental determination, we can infer its likely thermal behavior based on the well-studied methanesulfonamide.[1]

Parameter Expected Observation for N-butylmethanesulfonamide Rationale/Reference
Melting Point Expected to be a sharp endotherm in the DSC thermogram. The exact temperature will be specific to the compound. For comparison, methanesulfonamide melts between 85-93 °C.[1][15]The melting of a crystalline solid is an endothermic process.
Decomposition Onset (Tonset) Likely to be significantly above its melting point. The methanesulfonate functional group is known to be thermally stable up to 400°C in some metal salts.[1][16]The presence of the butyl group may slightly lower the decomposition temperature compared to methanesulfonamide due to the potential for C-N bond cleavage.
Decomposition Products Hazardous combustion and thermal decomposition products are expected to include oxides of carbon (CO, CO2), nitrogen (NOx), and sulfur (SOx).[17][18]This is a common decomposition pathway for organic sulfonamides.[1]
Proposed Decomposition Pathway

The thermal decomposition of N-butylmethanesulfonamide is likely initiated by the cleavage of the weakest bonds in the molecule, which are the C-S and S-N bonds.[1] The presence of the butyl group introduces an additional potential cleavage site at the N-C bond.

dot

Decomposition_Pathway cluster_cleavage Initial Bond Cleavage cluster_products Primary Decomposition Products cluster_secondary Secondary Reactions & Final Products NBMSA N-butylmethanesulfonamide CS_cleavage C-S Bond Cleavage NBMSA->CS_cleavage SN_cleavage S-N Bond Cleavage NBMSA->SN_cleavage NC_cleavage N-C Bond Cleavage NBMSA->NC_cleavage radicals Formation of Radical Species (e.g., •CH₃, •SO₂NHC₄H₉, CH₃SO₂•, •NHC₄H₉) CS_cleavage->radicals SN_cleavage->radicals NC_cleavage->radicals oxides Oxides of Carbon (CO, CO₂), Nitrogen (NOx), and Sulfur (SOx) radicals->oxides

Caption: Plausible thermal decomposition pathway for N-butylmethanesulfonamide.

Safety Considerations and Risk Mitigation

A thorough understanding of the thermal stability of N-butylmethanesulfonamide is a prerequisite for a robust chemical safety strategy.[4] The data obtained from TGA and DSC can be used to establish safe operating temperatures for processes such as drying, milling, and formulation. Should the DSC data indicate a significant exothermic decomposition, further analysis using ARC is strongly recommended to quantify the potential for a thermal runaway.

Conclusion

N-butylmethanesulfonamide, like other sulfonamides, is anticipated to be a thermally stable compound. However, a definitive assessment of its thermal properties requires empirical data. The experimental protocols for TGA and DSC outlined in this guide provide a solid foundation for researchers to conduct a thorough thermal characterization. This data is crucial for ensuring the safe handling, processing, and storage of N-butylmethanesulfonamide in research and development settings. For a more in-depth understanding of the decomposition mechanism, advanced techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) could be employed to identify the specific volatile decomposition products.

References

  • The Thermal Decomposition of 2,2'-Azo-bis-isobutyronitrile - ElectronicsAndBooks. (URL: )
  • An In-Depth Technical Guide to the Thermal Stability and Decomposition of Methanesulfonamide - Benchchem. (URL: )
  • Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection - PubMed. (URL: )
  • Thermal Analysis in the Pharmaceutical Industry - TA Instruments. (URL: )
  • Methanesulfonamide 108370 - Safety D
  • Accelerating Rate Calorimeter (ARC) - NETZSCH Analyzing & Testing. (URL: )
  • Differential scanning calorimetry in drug-membrane interactions - PubMed. (URL: )
  • Research of thermal decomposition of hydrated methanesulfon
  • Thermal Safety of Chemical Processes - download. (URL: )
  • Accelerating Rate Calorimeter (ARC) - Belmont Scientific. (URL: )
  • SAFETY D
  • What Is Differential Scanning Calorimetry (DSC)? - YouTube. (URL: )
  • How to develop a process safety strategy for thermal runaway - Sigma-HSE. (URL: )
  • Thermal Analysis in the Pharmaceutical Field - NETZSCH Analyzing & Testing. (URL: )
  • Heat Loss in Accelerating Rate Calorimetry Analysis and Thermal Lag for High Self-Heat Rates | Organic Process Research & Development - ACS Public
  • Sulfonamide derivatives: Synthesis and applications - Frontier Research Public
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (URL: )
  • Differential Scanning Calorimeter (DSC/DTA) - NETZSCH Analyzing & Testing. (URL: )
  • Accelerating Rate Calorimeter (ARC) Analytical Service - MSE Supplies LLC. (URL: )
  • US4439048A - Accelerating rate calorimeter and method of operation - Google P
  • DIfferenTIal SCannIng CALORIMETRY. (URL: )
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (URL: )

Sources

Technical Guide: N-Alkyl Methanesulfonamides & Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

From Scaffold Design to Class III Anti-arrhythmic Pharmacophores

Executive Summary

This technical guide analyzes the medicinal chemistry of N-substituted methanesulfonamides , specifically focusing on N-butyl derivatives and their structural analogues.[1] While the simple N-butylmethanesulfonamide (


) serves as a fundamental model for lipophilic sulfonamide characterization, its structural motif is the critical pharmacophore in Class III anti-arrhythmic agents  (e.g., Dofetilide, Ibutilide).

This document details the Structural Activity Relationship (SAR) of the methanesulfonamide "warhead," provides validated synthetic protocols for N-alkylation and bis-sulfonylation, and examines the pharmacokinetic implications of alkyl linker length.

Part 1: Structural Activity Relationship (SAR)

The methanesulfonamide moiety (


) acts as a bioisostere for polar groups, offering unique hydrogen bonding capabilities.[1] In hERG channel blockers, this group interacts with specific residues (e.g., Ser624, Tyr652) in the channel pore.
1.1 The "Warhead" vs. The "Tail"

The efficacy of these derivatives relies on a delicate balance between the acidic sulfonamide nitrogen and the lipophilic alkyl tail.

  • The Sulfonamide Nitrogen (

    
     ~10):  The proton on the nitrogen is weakly acidic.[1] At physiological pH (7.4), a fraction exists as the anion (
    
    
    
    ), which is often the active species for potassium channel binding.[1]
  • The Alkyl Linker (The "Butyl" Relevance):

    • Lipophilicity: A butyl chain (

      
      ) increases LogP significantly compared to methyl/ethyl analogues, facilitating membrane penetration.[1]
      
    • Linker Length: In drugs like Ibutilide , a hydroxybutyl linker is essential for correct spatial orientation within the hERG channel vestibule.

1.2 SAR Logic Diagram

The following diagram illustrates the functional dissection of the molecule.

SAR_Logic Core Methanesulfonamide Core (CH3-SO2-NH-) Linker Alkyl Linker (e.g., n-Butyl, Phenethyl) Core->Linker N-Alkylation Target Target Interaction (hERG Channel Pore) Core->Target H-Bond Donor/Acceptor (Ser624 Interaction) Tail Distal Basic Nitrogen (Tertiary Amine) Linker->Tail Spacer Length (Critical for potency) Linker->Target Hydrophobic Interaction (Tyr652 Pi-Stacking) Tail->Target Cation-Pi Interaction

Caption: Functional dissection of Methanesulfonanilide Anti-arrhythmics showing the critical role of the linker length.

Part 2: Synthetic Methodologies

Two primary routes are employed: Direct Sulfonylation (standard) and Mitsunobu N-Alkylation (advanced, for complex linkers).[1]

2.1 Protocol A: Direct Sulfonylation of Amines (Standard)

This method is used when the alkyl amine (e.g., n-butylamine or a complex aniline derivative) is already synthesized.[1]

Reagents:

  • Substrate: Primary Amine (

    
    )[1]
    
  • Reagent: Methanesulfonyl Chloride (MsCl)[1]

  • Base: Triethylamine (TEA) or Pyridine[1]

  • Solvent: Dichloromethane (DCM) or THF[1]

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 eq of the primary amine in anhydrous DCM under

    
     atmosphere.
    
  • Base Addition: Add 1.5 eq of Triethylamine. Cool the mixture to 0°C.

  • Sulfonylation: Add 1.1 eq of Methanesulfonyl Chloride dropwise over 20 minutes. The reaction is exothermic; maintain temperature <5°C.[1]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (EtOAc/Hexane).[1]

  • Workup: Quench with saturated

    
    . Extract with DCM (
    
    
    
    ).[1] Wash organic layer with 1N HCl (to remove unreacted amine) followed by Brine.[1]
  • Purification: Dry over

    
    , concentrate, and recrystallize from Ethanol/Water.
    
2.2 Protocol B: Synthesis of Dofetilide (Bis-Sulfonylation Case Study)

Dofetilide represents a complex "analogue" where the methanesulfonamide group is attached to two phenyl rings separated by an N-methyl-aminoethyl linker.[1]

Reaction Scheme:


[1]
ParameterSpecificationNotes
Starting Material Diamine IntermediateN-methyl-N-[2-(4-aminophenoxy)ethyl]-2-(4-aminophenyl)ethylamine
Solvent Acetonitrile (ACN)Preferred over DCM for polarity reasons in industrial scale-up.[1]
Catalyst DMAP (Dimethylaminopyridine)0.1 eq added to accelerate the reaction.[1]
Temperature 0°C

25°C
Strict temperature control prevents N,N-bis-sulfonylation (impurity formation).[1]
Yield Target > 85%High yield required for API production.
Part 3: Analytical Profiling & Characterization

Verifying the formation of the N-substituted sulfonamide requires specific attention to the methyl protons on the sulfur.

3.1 NMR Spectroscopy (

NMR in

)
  • The "Mesyl" Methyl: A sharp singlet typically appears between

    
     2.9 - 3.1 ppm .[1] This is the diagnostic peak.[1]
    
  • The NH Proton: A broad singlet around

    
     6.5 - 7.5 ppm .[1] This peak is 
    
    
    
    exchangeable.[1]
  • The N-Butyl Chain:

    • 
      -methylene (
      
      
      
      ): Triplet/Multiplet at
      
      
      3.0 - 3.2 ppm (deshielded by nitrogen).[1]
    • 
      -methylene: Multiplet at 
      
      
      
      1.5 ppm.[1]
    • Terminal Methyl: Triplet at

      
       0.9 ppm.[1]
      
3.2 Mass Spectrometry (ESI-MS)
  • Positive Mode (

    
    ):  Often weak due to the electron-withdrawing sulfonyl group.[1]
    
  • Negative Mode (

    
    ): Preferred.  The acidic proton on the sulfonamide nitrogen allows for easy ionization in negative mode, showing a strong 
    
    
    
    peak.[1]
Part 4: Experimental Workflow Diagram

The following Graphviz diagram outlines the decision tree for synthesizing N-alkyl methanesulfonamide derivatives based on the starting material availability.

Synthesis_Workflow Start Target: N-Alkyl Methanesulfonamide Check Is the Amine (R-NH2) Available? Start->Check RouteA Route A: Direct Sulfonylation Check->RouteA Yes RouteB Route B: Mitsunobu Alkylation Check->RouteB No (Have Alcohol) StepA1 React R-NH2 + MsCl (Base: TEA/Pyridine) RouteA->StepA1 StepA2 Workup: Acid Wash (Removes unreacted amine) StepA1->StepA2 Product Purified Product (Recrystallization) StepA2->Product StepB1 Start with Methanesulfonamide (MsNH2) RouteB->StepB1 StepB2 React with Alcohol (R-OH) (PPh3 + DIAD) StepB1->StepB2 StepB2->Product

Caption: Decision matrix for synthetic route selection based on precursor availability.

References
  • PubChem. (2025).[1][2] Dofetilide: Compound Summary and Pharmacological Class.[1][2] National Library of Medicine.[1] Retrieved from [Link]

  • Cross, P. E., et al. (1990).[1] Selective Class III Antiarrhythmic Agents.[1] 1. Bis(sulfonamides).[1][3][4] Journal of Medicinal Chemistry.[1] (Foundational text on Dofetilide SAR).

  • Technical Disclosure Commons. (2022).[1] Process for the preparation of Dofetilide intermediates.[5][6] Retrieved from [Link][1]

Sources

Technical Guide: Safety and Handling of N-Butylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the safety, handling, and application protocols for N-butylmethanesulfonamide .

Executive Summary & Compound Identification

N-butylmethanesulfonamide is a secondary sulfonamide widely utilized in medicinal chemistry as a robust intermediate for introducing the methanesulfonamide moiety—a critical pharmacophore known to act as a bioisostere for carboxylic acids and to modulate physicochemical properties such as lipophilicity and metabolic stability.

Unlike the more common N-butylbenzenesulfonamide (a neurotoxic plasticizer), N-butylmethanesulfonamide lacks the aromatic ring directly attached to the sulfur, altering its toxicological profile. Due to limited specific toxicological data for this exact alkyl-alkyl sulfonamide, this guide employs a Read-Across Safety Assessment based on close structural analogs (e.g., N-ethylmethanesulfonamide, Methanesulfonamide) to establish a conservative safety baseline.

Chemical Identity
PropertyDetail
Chemical Name N-butylmethanesulfonamide
IUPAC Name N-butylmethanesulfonamide
CAS Number Research Chemical (Refer to vendor specific batch; Analog CAS: 2374-62-1 for N-ethyl variant)
Molecular Formula C₅H₁₃NO₂S
Molecular Weight 151.23 g/mol
Structure CH₃-SO₂-NH-(CH₂)₃-CH₃
Physical State Liquid (at room temperature)
Solubility Soluble in DCM, EtOAc, Methanol, DMSO; Sparingly soluble in water.[1][2][3]

Physicochemical Profile & Stability

Understanding the physical properties is the first line of defense in establishing safe handling protocols.

PropertyValue (Experimental/Predicted*)Safety Implication
Boiling Point ~130–140 °C (at reduced pressure)Low volatility under ambient conditions, but generates vapors upon heating.[1]
Flash Point > 110 °C (Predicted based on analogs)Combustible Liquid (Class IIIB) .[1] Not flammable, but will burn if heated.
Acidity (pKa) ~10.8 (Sulfonamide NH)Weak acid; can be deprotonated by strong bases (NaH, K₂CO₃).[1]
Density ~1.05 g/mLSlightly denser than water; sinks in aqueous spills.[1]
Stability Stable under standard conditions.[1][4][5]Hygroscopic potential; store under inert gas (Nitrogen/Argon).[1]

*Note: Values extrapolated from N-ethylmethanesulfonamide and N,N-dibutylmethanesulfonamide due to limited specific literature.

Hazard Identification & Toxicology (GHS)

As a research chemical with limited specific toxicological data, the Precautionary Principle dictates it be treated according to the most severe hazards of its class.

GHS Classification (Derived)
  • Signal Word: WARNING

  • H315: Causes skin irritation.[5][6]

  • H319: Causes serious eye irritation.[4][6]

  • H335: May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure).[6]

Mechanistic Toxicology
  • Irritation Pathway: The sulfonamide moiety is a polar, hydrogen-bond donor/acceptor system capable of penetrating dermal layers, leading to local inflammation.

  • Sensitization Risk: While less reactive than sulfonyl chlorides, sulfonamides can occasionally act as haptens. Researchers with known "sulfa drug" allergies should exercise extreme caution.

  • Systemic Effects: Unlike benzenesulfonamides (which are neurotoxic), alkyl sulfonamides like N-butylmethanesulfonamide are generally less toxic systemically but may still possess weak carbonic anhydrase inhibitory activity.

Risk Mitigation & Control Strategies

Engineering Controls
  • Primary Containment: All handling involving open vessels (weighing, transfer, reaction setup) must be performed within a certified Chemical Fume Hood .

  • Ventilation: Ensure hood face velocity is ≥ 0.5 m/s (100 fpm).

Personal Protective Equipment (PPE) Matrix
Body PartRecommended ProtectionRationale
Hands Nitrile Gloves (Double gloving recommended)Excellent resistance to aliphatic sulfonamides.[1] Latex is permeable to organic solvents often used with this compound (DCM).
Eyes Chemical Splash Goggles Safety glasses with side shields are insufficient if splashing is possible.[1]
Respiratory Half-mask with OV/P95 Cartridge Required only if working outside a fume hood (e.g., spill cleanup).[1]
Body Lab Coat (Cotton/Poly blend) Standard protection against splashes.[1]
Visualization: Hazard Assessment Workflow

The following diagram illustrates the decision logic for handling N-butylmethanesulfonamide based on the "Read-Across" safety approach.

HazardAssessment Start Compound: N-Butylmethanesulfonamide CheckData Specific Tox Data Available? Start->CheckData NoData NO: Apply Read-Across Strategy CheckData->NoData Limited Literature Analogs Analyze Analogs: 1. N-Ethylmethanesulfonamide 2. Methanesulfonamide NoData->Analogs Hazards Identified Hazards: - Skin/Eye Irritant (H315/H319) - Combustible (H227) - Potential Sensitizer Analogs->Hazards Controls Implement Controls: - Fume Hood (Required) - Nitrile Gloves - Inert Storage Hazards->Controls

Caption: Logic flow for establishing safety protocols using Read-Across methodology when specific CAS data is sparse.

Experimental Handling & Synthesis Protocols

Storage and Stability[6]
  • Atmosphere: Hygroscopic.[5] Store under an inert atmosphere (Nitrogen or Argon) to prevent moisture absorption which can complicate stoichiometric calculations in synthesis.

  • Temperature: Ambient (15–25 °C) is generally acceptable, though refrigeration (2–8 °C) extends shelf life.

  • Incompatibilities:

    • Strong Oxidizers: Risk of exothermic reaction.[6]

    • Strong Bases: Will deprotonate the sulfonamide nitrogen (pKa ~11).

    • Acid Chlorides: Incompatible (will react to form imides).

Reaction Setup (General Protocol)

When using N-butylmethanesulfonamide as a nucleophile (N-alkylation):

  • Dissolution: Dissolve the compound in anhydrous polar aprotic solvent (DMF, DMSO, or Acetonitrile).

  • Base Addition: Add inorganic base (e.g., K₂CO₃, Cs₂CO₃) slowly to avoid rapid gas evolution or exotherms if moisture is present.

  • Quenching: Quench reactions with aqueous ammonium chloride. Note: The compound is stable to hydrolysis, so aqueous workups are safe.

Emergency Response Protocols

Spill Management
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE: Don nitrile gloves, goggles, and lab coat.

  • Containment: Use vermiculite or sand to dike the spill. Do not use combustible materials (sawdust) if mixed with oxidizers.

  • Cleanup: Absorb liquid with inert pads. Place in a sealed container labeled "Hazardous Waste - Organic".

  • Decontamination: Wash the surface with soap and water; the compound is moderately soluble in organic solvents but can be emulsified with soap.

First Aid
  • Eye Contact: Rinse immediately with water for 15 minutes, lifting eyelids. Seek medical attention (sulfonamides can cause persistent irritation).

  • Skin Contact: Wash with soap and water. Remove contaminated clothing.

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.

Visualization: Emergency Decision Tree

EmergencyResponse Incident Incident Detected Type Type of Exposure? Incident->Type Spill Spill (>10mL) Type->Spill Skin Skin/Eye Contact Type->Skin Fire Fire/Heat Type->Fire ActionSpill 1. Ventilate 2. Absorb (Vermiculite) 3. Waste Disposal Spill->ActionSpill ActionSkin 1. Flush (15min) 2. Remove Clothing 3. Medical Eval Skin->ActionSkin ActionFire 1. CO2/Dry Chem Extinguisher 2. Do NOT use water jet Fire->ActionFire

Caption: Decision matrix for immediate response to exposure or release events.

Waste Management

  • Classification: Non-halogenated organic solvent waste (unless mixed with DCM/Chloroform).

  • Disposal: Incineration is the preferred method. The sulfur content will generate SOx upon combustion, requiring scrubbers at the incineration facility.

  • Drain Disposal: Strictly Prohibited . Do not release into municipal water systems due to potential aquatic toxicity (common to sulfonamides).

References

  • PubChem. (2023). Compound Summary: Methanesulfonamide.[7] National Library of Medicine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2023). C&L Inventory: Alkyl Sulfonamides Hazard Classification. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Mechanistic Profiling of Sulfonamide Formation

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It utilizes N-butylmethanesulfonamide (NBMSA) as a definitive model system to investigate the competing mechanistic pathways inherent to methanesulfonylation—a ubiquitous transformation in drug discovery.

Distinguishing vs. Sulfene Pathways using N-butylmethanesulfonamide

Introduction & Scientific Rationale

The formation of sulfonamides is a cornerstone reaction in medicinal chemistry, yet the specific behavior of methanesulfonyl chloride (MsCl) is often oversimplified. Unlike arylsulfonyl chlorides (e.g., Tosyl chloride), MsCl possesses acidic


-protons (

in DMSO), enabling it to react via two distinct pathways:
  • Nucleophilic Substitution (

    
    -like):  Direct attack of the amine on the sulfur center.
    
  • Elimination-Addition (Sulfene): Base-mediated E1cb elimination of HCl to form a transient sulfene (

    
    )  intermediate, followed by amine trapping.
    

Understanding which pathway dominates is critical for process safety (sulfenes are highly reactive), impurity profiling, and optimizing yields for sterically hindered substrates. This guide details a protocol to synthesize N-butylmethanesulfonamide and rigorously determine the operating mechanism under varying conditions.

Mechanistic Theory: The Dual Pathway

The reaction between methanesulfonyl chloride and butylamine can proceed via direct displacement or a sulfene intermediate.

Figure 1: Mechanistic Divergence in Sulfonylation

ReactionMechanism cluster_legend Pathway Legend MsCl Methanesulfonyl Chloride (MsCl) TS_SN2 Transition State (Trigonal Bipyramidal) MsCl->TS_SN2 Direct Attack (k_sub) Sulfene Sulfene Intermediate [CH2=SO2] MsCl->Sulfene E1cb Elimination (k_elim) Base Base (B:) Base->Sulfene Amine Butylamine (Nu-H) Amine->TS_SN2 Product N-butylmethanesulfonamide TS_SN2->Product -HCl Sulfene->Product Amine Trapping (Fast) Legend1 Green = SN2 Pathway (Preferred with weak base) Legend2 Red = Sulfene Pathway (Preferred with strong base/hindrance)

Caption: Dual mechanistic pathways for MsCl reactions. The Sulfene pathway (Red) becomes accessible due to the acidity of the


-methyl protons.
Experimental Protocols
Protocol A: High-Fidelity Synthesis of N-butylmethanesulfonamide

Objective: Establish a clean baseline standard for the target molecule.

Reagents:

  • n-Butylamine (1.0 equiv, 10 mmol)

  • Methanesulfonyl chloride (1.1 equiv, 11 mmol)

  • Triethylamine (

    
    ) (1.5 equiv, 15 mmol)
    
  • Dichloromethane (DCM) (anhydrous, 50 mL)

Step-by-Step Methodology:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) and purge with

    
    . Add DCM and n-butylamine. Cool to 0°C (ice bath).
    
  • Base Addition: Add

    
     dropwise. Stir for 5 minutes.
    
  • Electrophile Addition: Dilute MsCl in 5 mL DCM. Add dropwise over 20 minutes via syringe pump to control exotherm. Critical: Maintain T < 5°C to suppress side reactions.

  • Reaction: Warm to room temperature (RT) and stir for 2 hours.

  • Quench & Workup: Quench with 1M HCl (20 mL). Separate organic layer. Wash with saturated

    
     and brine. Dry over 
    
    
    
    .
  • Isolation: Concentrate in vacuo. NBMSA typically presents as a pale yellow oil or low-melting solid.

Validation:

  • 1H NMR (

    
    ): 
    
    
    
    4.5 (br s, 1H, NH), 3.1 (q, 2H,
    
    
    ), 2.95 (s, 3H,
    
    
    ), 1.5 (m, 2H), 1.4 (m, 2H), 0.9 (t, 3H).
  • Key Indicator: The singlet at 2.95 ppm is the diagnostic handle for the methylsulfonyl group.

Protocol B: Mechanistic Elucidation (Deuterium Labeling)

Objective: Determine if the reaction proceeds via the Sulfene intermediate. Rationale: If the reaction goes through sulfene (


), the re-protonation step (or reaction with deuterated amine) allows for deuterium incorporation. A simpler test uses Monodeuterated Methanol (

)
as a trap or conducting the reaction in the presence of

(Schotten-Baumann conditions) to see if deuterium is incorporated into the

-methyl position.

Method (The "Sulfene Trap"):

  • Perform the reaction as in Protocol A, but use

    
    -Methanol (
    
    
    
    )
    as the solvent or co-solvent (10 equiv).
  • Alternatively, use

    
    -tert-butanol  as a proton source if running in non-protic solvent with a strong base.
    
  • Analysis: Analyze the product by 1H NMR and MS.

    • Result A (No Deuterium): The methyl singlet integrates to 3H. Mechanism: Direct

      
      . 
      
    • Result B (Deuterium Incorporation): The methyl signal is diminished (integrates < 3H) or appears as a multiplet (due to H-D coupling). Mass spec shows M+1 peak. Mechanism: Sulfene Intermediate. [1]

Data Analysis & Interpretation

The following table summarizes how to interpret kinetic and isotopic data to assign the mechanism.

Experimental VariableObservationMechanistic Conclusion
Amine Sterics Rate decreases significantly with t-butylamine vs n-butylamine

Dominant
(Steric hindrance blocks direct attack)
Base Strength Rate increases linearly with base

(e.g., Pyridine vs TEA)
Sulfene Dominant (Base promotes E1cb elimination)
Deuterium Labeling Incorporation of D into

-methyl group (

)
Sulfene Pathway (Evidence of

intermediate)
Solvent Effect Rate accelerates in polar aprotic solvents (DMSO/DMF)

(Charge separation in transition state favored)
Experimental Workflow Diagram

This workflow ensures a closed-loop validation of the synthesized sulfonamide.

Figure 2: Protocol Execution & Validation Logic

Workflow Start Start: NBMSA Synthesis Reaction Reactants: MsCl + Butylamine Conditions: DCM, 0°C, Et3N Start->Reaction Quench Acidic Quench (1M HCl) Removes unreacted amine Reaction->Quench Analysis Analytical Checkpoint Quench->Analysis NMR_Check 1H NMR Analysis Target: Singlet @ 2.95ppm Analysis->NMR_Check Purity_Check HPLC Purity > 95%? NMR_Check->Purity_Check Purity_Check->Reaction No (Optimize Temp/Rate) Final Valid Protocol Established Purity_Check->Final Yes Mechanistic_Study Initiate Protocol B (Deuterium Trap) Final->Mechanistic_Study Optional: Deep Dive

Caption: Step-by-step workflow for synthesis and quality control of N-butylmethanesulfonamide.

References
  • BenchChem. (2025).[2][3] An In-depth Technical Guide to the Electrophilicity of Methanesulfonyl Chloride. Retrieved from

  • King, J. F., et al. (1992). "Sulfenes in organic synthesis." Accounts of Chemical Research, 25(4), 147-153.
  • Organic Chemistry Portal. (2023). Synthesis of Sulfonamides. Retrieved from

  • Williams, J. M. J., et al. (2009).[4] "Mechanistic insights into sulfonamide formation." Journal of the American Chemical Society, 131(48), 1766-1774.

  • National Institutes of Health (NIH). (2020). Sulfonamides as a Promising Scaffold in Drug Discovery. Retrieved from

Sources

N-butylmethanesulfonamide in palladium-catalyzed cross-coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-Butylmethanesulfonamide in Palladium-Catalyzed Cross-Coupling Reactions

Executive Summary

N-butylmethanesulfonamide represents a challenging class of nucleophiles in palladium-catalyzed cross-coupling: secondary acyclic alkyl sulfonamides . Unlike primary sulfonamides (


) or aryl-substituted analogs, N-alkyl methanesulfonamides possess a unique combination of steric bulk at the nitrogen center and high pKa values (approx. 11–12 in DMSO), rendering them poor ligands for transmetallation.

This guide details the Buchwald-Hartwig N-arylation of N-butylmethanesulfonamide with aryl halides. Success in this transformation relies strictly on the use of biaryl dialkylphosphine ligands (e.g., tBuBrettPhos, AdBippyPhos) that facilitate the difficult reductive elimination of sterically congested tertiary sulfonamides.

Mechanistic Insight & Ligand Selection

The coupling of N-butylmethanesulfonamide involves forming a C-N bond between an aryl halide (


) and the sulfonamide nitrogen.
The Challenge: Sterics vs. Electronics
  • Amine Binding: The secondary sulfonamide is a weak nucleophile. Standard Pd(0) sources will not readily undergo oxidative addition without a highly active ligand.

  • Reductive Elimination: This is the rate-determining step. The formation of a tertiary sulfonamide (Ar-N(Bu)-SO2Me) creates significant steric strain around the square-planar Pd(II) center.

    • Standard Ligands (e.g., BINAP, dppf): Fail because they cannot force the Pd center into the geometry required to expel the bulky product.

    • Solution: Bulky, electron-rich phosphines like tBuBrettPhos or JackiePhos provide the necessary steric bulk to accelerate reductive elimination while maintaining catalyst stability.

Visualizing the Catalytic Cycle

CatalyticCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X adds to Pd) Pd0->OxAdd + Ar-X PdII_ArX L-Pd(II)(Ar)(X) OxAdd->PdII_ArX PdII_Amido L-Pd(II)(Ar)(N(Bu)SO2Me) Sterically Crowded Intermediate PdII_ArX->PdII_Amido + [Bu-N-SO2Me]- (via Base) BaseStep Base Activation (Deprotonation of Sulfonamide) BaseStep->PdII_Amido Sulfonamide enters RedElim Reductive Elimination (Product Release) PdII_Amido->RedElim Rate Limiting Step RedElim->Pd0 - Product

Figure 1: Catalytic cycle highlighting the steric bottleneck at the Pd(II)-amido complex, requiring bulky ligands to drive product release.

Experimental Protocols

Protocol A: General Coupling with Aryl Chlorides/Bromides

Best for: Standard aryl halides and electron-deficient heteroaryl halides.

Reagents:

  • Substrate: Aryl Halide (1.0 equiv)

  • Nucleophile: N-butylmethanesulfonamide (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (2–5 mol%) or [(allyl)PdCl]₂

  • Ligand: tBuBrettPhos (2.5–6 mol%)

  • Base: K₃PO₄ (2.0 equiv) or LiOtBu (1.5 equiv)

  • Solvent: tert-Amyl alcohol (t-AmOH) or Toluene

  • Temp: 100–110 °C

Step-by-Step Procedure:

  • Preparation: In a glovebox or under strictly inert atmosphere (Ar/N₂), charge a reaction vial equipped with a magnetic stir bar.

  • Loading: Add Pd(OAc)₂ (4.5 mg, 0.02 mmol) and tBuBrettPhos (11.6 mg, 0.024 mmol). Add solvent (1 mL) and stir for 1 minute to pre-complex.

  • Substrate Addition: Add the Aryl Halide (1.0 mmol), N-butylmethanesulfonamide (181 mg, 1.2 mmol), and Base (K₃PO₄, 424 mg, 2.0 mmol).

  • Reaction: Seal the vial with a Teflon-lined cap. Remove from glovebox (if applicable) and place in a pre-heated block at 110 °C. Stir vigorously (800+ rpm) for 12–16 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc (5 mL) and filter through a pad of Celite to remove insoluble salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc gradient). Note: Sulfonamides are polar; start with 10-20% EtOAc.

Protocol B: Coupling with "Difficult" Heterocycles (AdBippyPhos Method)

Best for: Pyridines, pyrimidines, and substrates sensitive to strong bases.

Rationale: The AdBippyPhos ligand (adamantyl-substituted ferrocenyl phosphine) creates a highly active catalyst system capable of coupling weakly nucleophilic sulfonamides under milder conditions.

Reagents:

  • Catalyst: [(allyl)PdCl]₂ (1–2 mol%)

  • Ligand: AdBippyPhos (2–4 mol%)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane (dry)

  • Temp: 90–100 °C

Optimization & Troubleshooting Guide

Use the following decision matrix to optimize low-yielding reactions.

ParameterStandard ConditionIf Conversion is Low (<20%)If Dehalogenation (Side Product) occurs
Ligand tBuBrettPhosSwitch to JackiePhos or AdBippyPhos Increase Ligand:Pd ratio (to 2:1)
Base K₃PO₄Switch to LiHMDS (soluble, stronger)Switch to weaker base (Cs₂CO₃ )
Solvent TolueneSwitch to 1,4-Dioxane or t-AmOH Ensure solvent is strictly anhydrous
Temp 110 °CIncrease to 130 °C (requires sealed tube)Lower to 80 °C (longer time)
Ligand Selection Workflow

LigandSelection Start Select Aryl Halide Substrate CheckType Is it an Aryl Chloride or Bromide? Start->CheckType Standard Use tBuBrettPhos / K3PO4 CheckType->Standard Simple Aryl Heterocycle Is it a Pyridine/Azole? CheckType->Heterocycle Heteroaryl Steric Is it ortho-substituted? Standard->Steric Low Yield? AdBippy Use AdBippyPhos / K2CO3 Heterocycle->AdBippy Yes Steric->AdBippy No Jackie Use JackiePhos / LiHMDS Steric->Jackie Yes

Figure 2: Decision tree for selecting the optimal ligand system based on substrate complexity.

References

  • Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Hicks, J. D.; Hyde, A. M.; Cuezva, A. M.; Buchwald, S. L. J. Am. Chem. Soc.[1][2]2009 , 131, 16720–16734.[1][2] [1]

  • Mild Pd-Catalyzed N-Arylation of Methanesulfonamide: Metz, A. E.; Berritt, S.; Dreher, S. D.; Kozlowski, M. C. Org.[3] Lett.2012 , 14, 14, 3628–3631.

  • AdBippyPhos for Weakly Nucleophilic Sulfonamides: ChemRxiv Preprint, High-Throughput Discovery for N-Arylation.

  • Buchwald-Hartwig Cross-Coupling Guide: Sigma-Aldrich Application Note.

Sources

synthetic routes to functionalized N-butylmethanesulfonamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthetic Routes to Functionalized N-Butylmethanesulfonamide Derivatives

Executive Summary

The N-butylmethanesulfonamide scaffold is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for carboxylic acids and a key structural motif in Class III antiarrhythmics (e.g., Dofetilide analogs) and agrochemicals. While the parent compound is synthetically trivial, accessing functionalized derivatives—bearing polar handles (hydroxyl, amino) or aryl-substituents on the butyl chain—requires precise synthetic planning to avoid chemoselectivity issues.

This guide details three validated synthetic routes, prioritizing yield, scalability, and functional group tolerance.

Retrosynthetic Analysis & Strategy

To access functionalized N-butylmethanesulfonamide derivatives (1 ), we identify two primary disconnections: the Sulfonyl-Nitrogen (S-N) bond and the Nitrogen-Carbon (N-C) bond.

  • Route A (S-N Disconnection): The classical reaction of methanesulfonyl chloride with a functionalized butylamine. Best for primary amines available from commercial sources or reduction.

  • Route B (N-C Disconnection): The alkylation of methanesulfonamide with a functionalized butyl electrophile (alcohol or halide). Best for convergent library synthesis or when the amine precursor is unstable.

Retrosynthesis Target Functionalized N-butylmethanesulfonamide (Target Molecule) RouteA_Node Route A: S-N Bond Formation (Nucleophilic Substitution) Target->RouteA_Node Disconnection RouteB_Node Route B: N-C Bond Formation (N-Alkylation / Mitsunobu) Target->RouteB_Node Disconnection MsCl Methanesulfonyl Chloride RouteA_Node->MsCl Amine Functionalized Butylamine RouteA_Node->Amine MsNH2 Methanesulfonamide RouteB_Node->MsNH2 Alcohol Functionalized Butanol / Halide RouteB_Node->Alcohol

Figure 1: Retrosynthetic analysis showing the two primary strategic disconnections.

Route A: Direct Sulfonylation (The Gold Standard)

This is the most robust method for primary amines. The reaction is driven by the high electrophilicity of methanesulfonyl chloride (MsCl).

Mechanism: Nucleophilic attack of the amine nitrogen on the sulfonyl sulfur, followed by elimination of HCl.[1] Critical Control Point: Exotherm management and HCl scavenging.

Protocol 1: Sulfonylation of 4-Aminobutanol (Model Substrate)

Target:N-(4-hydroxybutyl)methanesulfonamide. Note: Hydroxyl groups generally do not compete with primary amines for MsCl below 0°C, but O-sulfonylation can occur if the temperature spikes.

Reagents:

  • 4-Amino-1-butanol (10 mmol, 0.89 g)

  • Methanesulfonyl chloride (10.5 mmol, 0.81 mL)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (12 mmol, 1.67 mL)

  • Dichloromethane (DCM) (anhydrous, 20 mL)

Step-by-Step Procedure:

  • Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Add 4-amino-1-butanol and TEA to the flask. Dissolve in anhydrous DCM (20 mL). Cool the mixture to 0°C using an ice bath.

  • Addition: Dilute MsCl in 5 mL of DCM. Add this solution dropwise via syringe pump or addition funnel over 15 minutes. Crucial: Maintain internal temperature < 5°C to prevent O-mesylation.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (5% MeOH in DCM; stain with Ninhydrin).

  • Workup: Quench with water (10 mL). Transfer to a separatory funnel. Wash the organic layer with 1M HCl (10 mL) to remove unreacted amine/TEA, followed by sat. NaHCO₃ and brine.

  • Purification: Dry over Na₂SO₄, filter, and concentrate. If necessary, purify via flash chromatography (SiO₂, Hexanes/EtOAc gradient).

Self-Validation:

  • pH Check: During workup, the initial aqueous wash should be acidic (pH ~2) to ensure amine removal.

  • NMR Signature: Look for the disappearance of the amine N-H (broad) and appearance of the sulfonamide N-H (singlet, ~4.5-5.0 ppm in CDCl₃) and the methyl sulfone singlet (~2.95 ppm).

Route B: N-Alkylation (Convergent Approach)

When the functionalized amine is unstable or expensive, it is often better to build the carbon chain onto the sulfonamide nitrogen. This route is ideal for library synthesis (e.g., attaching various functionalized butyl chains to a fixed sulfonamide core).

Protocol 2: Mitsunobu Reaction (Alcohol Precursors)

This method allows the direct coupling of methanesulfonamide with primary alcohols (e.g., protected 4-hydroxybutanol) under neutral conditions.

Reagents:

  • Methanesulfonamide (1.0 equiv)[2][3]

  • Functionalized Butanol (1.0 equiv)

  • Triphenylphosphine (PPh₃) (1.2 equiv)

  • DIAD (Diisopropyl azodicarboxylate) (1.2 equiv)

  • THF (anhydrous)

Step-by-Step Procedure:

  • Dissolution: Dissolve Methanesulfonamide, Alcohol, and PPh₃ in anhydrous THF (0.2 M concentration) under nitrogen.

  • Cooling: Cool the solution to 0°C .

  • Activation: Add DIAD dropwise over 10 minutes. The solution will turn yellow.

  • Reaction: Stir at RT for 12–24 hours.

  • Workup: Concentrate the solvent directly. Triturate the residue with Et₂O/Hexanes to precipitate triphenylphosphine oxide (TPPO). Filter and concentrate the filtrate.

  • Purification: Flash chromatography is required to remove residual hydrazine byproducts.

Mitsunobu Start Start: MsNH2 + R-OH + PPh3 in THF Cool Cool to 0°C Start->Cool AddDIAD Add DIAD (Dropwise) Cool->AddDIAD Stir Stir RT 12-24h AddDIAD->Stir Workup Precipitate TPPO (Et2O/Hex) Stir->Workup Product Product: N-Alkyl Sulfonamide Workup->Product

Figure 2: Workflow for the Mitsunobu alkylation of methanesulfonamide.

Comparative Data & Troubleshooting

FeatureRoute A (Sulfonyl Chloride)Route B (N-Alkylation/Mitsunobu)
Primary Substrate Functionalized AmineFunctionalized Alcohol/Halide
Yield (Typical) High (85-95%)Moderate (60-80%)
Atom Economy HighLow (generates TPPO/Hydrazine)
Selectivity Risk of O-sulfonylation if -OH presentHighly selective for N-alkylation
Best For Scale-up (>10g)Library Generation / Complex side chains

Troubleshooting Table:

ProblemCauseSolution
Low Yield (Route A) Hydrolysis of MsClEnsure anhydrous DCM; dry amine feed.
O-Sulfonylation (Route A) Temp too high; Base excessKeep T < 0°C during addition; use stoichiometric base.
No Reaction (Route B) Steric hindranceMitsunobu is sensitive to sterics; switch to alkyl halide + K₂CO₃/DMF.
Bis-alkylation Excess alkylating agentUse excess Sulfonamide (1.5 equiv) relative to alkyl halide.

References

  • BenchChem Technical Support. (2025).[1] Application Notes and Protocols for N-Alkylation of Methanesulfonamide, N-(trimethylsilyl)-. BenchChem. Link

  • Pearson, A. J.; Roush, W. R. (1999). Handbook of Reagents for Organic Synthesis: Methanesulfonyl Chloride. Wiley.[4] Link

  • Smith, A. et al. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. ACS Catalysis. Link

  • Organic Syntheses. (1930). Mesyl Chloride and Sulfonylation Protocols. Org. Synth. Coll. Vol. 1. Link

Sources

Application Note: Analytical Strategies for N-Butylmethanesulfonamide (NBMA) Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

N-butylmethanesulfonamide (NBMA, CAS: 3072-82-4) is a critical intermediate in the synthesis of anti-arrhythmic drugs (e.g., Dofetilide) and a potential process impurity in various agrochemical syntheses. Due to its weak UV chromophore and high polarity, traditional HPLC-UV methods often fail to achieve the sensitivity required for trace-level quantification (ppm levels) mandated by ICH M7 guidelines for genotoxic or reactive impurities.

This guide details two validated workflows:

  • LC-MS/MS (ESI-): The "Gold Standard" for trace impurity analysis (<1 ppm).

  • GC-MS (EI): A robust alternative for process control and higher concentration monitoring.

Chemical Context & Method Selection

NBMA (


) possesses a secondary sulfonamide group. Its acidity (

) allows for deprotonation, making it suitable for Negative Electrospray Ionization (ESI-). However, its volatility also permits Gas Chromatography (GC) analysis, provided thermal degradation is controlled.
Method Selection Decision Tree

The following logic gate determines the appropriate protocol based on your sensitivity requirements and matrix complexity.

MethodSelection Start Sample Type & Requirement Trace Trace Impurity (< 0.1%) Start->Trace Process Process Control (> 0.1%) Start->Process Matrix Matrix Complexity Trace->Matrix GCMS PROTOCOL B: GC-MS (EI) LoQ: ~5 ppm Process->GCMS HighMatrix Complex (Bio/API) Matrix->HighMatrix SimpleMatrix Simple (Solvent) Matrix->SimpleMatrix LCMS PROTOCOL A: LC-MS/MS (ESI-) LoQ: ~10 ppb HighMatrix->LCMS SimpleMatrix->LCMS

Figure 1: Decision logic for selecting the analytical platform.

Protocol A: LC-MS/MS (Trace Analysis)

Target Audience: QA/QC for final drug substance release. Principle: Reverse-phase chromatography using a high-strength silica (HSS) column to retain polar sulfonamides, coupled with negative mode electrospray ionization.

Instrumentation & Conditions[1][2][3][4][5][6][7]
  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6400 series or Sciex Triple Quad).

  • Column: Waters XSelect HSS T3 (100 mm x 2.1 mm, 1.8 µm). Why? The T3 bonding technology withstands 100% aqueous mobile phases, essential for retaining the polar NBMA at the start of the gradient.

  • Column Temp: 40°C.

Mobile Phase Strategy
  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH adjusted to 9.0 with Ammonium Hydroxide).

    • Expert Note: Basic pH ensures NBMA is fully deprotonated (

      
      ), significantly enhancing ionization efficiency in ESI- mode compared to acidic conditions.
      
  • Mobile Phase B: Acetonitrile (LC-MS Grade).

Gradient Table:

Time (min) % Mobile Phase B Flow Rate (mL/min) Curve
0.00 5 0.4 Initial
1.00 5 0.4 Isocratic hold
6.00 90 0.4 Linear Ramp
8.00 90 0.4 Wash
8.10 5 0.4 Re-equilibration

| 11.00 | 5 | 0.4 | End |

MS/MS Parameters (ESI Negative)
  • Precursor Ion: 150.1

    
     (
    
    
    
    )
  • Source Temp: 350°C

  • Capillary Voltage: -3500 V

MRM Transitions: | Transition Type | Precursor (


) | Product (

) | Collision Energy (V) | Dwell (ms) | Interpretation | | :--- | :--- | :--- | :--- | :--- | :--- | | Quantifier | 150.1 | 78.9 | 22 | 100 | Cleavage of S-N bond (

) | | Qualifier | 150.1 | 135.0 | 15 | 100 | Loss of methyl radical |
Sample Preparation[1][2][3][7][8]
  • Stock Solution: Dissolve 10 mg NBMA in 10 mL Acetonitrile (1 mg/mL).

  • Sample Diluent: 50:50 Acetonitrile:Water.

  • API Extraction: Weigh 50 mg Drug Substance -> Add 10 mL Diluent -> Sonicate 15 min -> Centrifuge -> Filter (0.22 µm PTFE). Avoid Nylon filters as sulfonamides may adsorb.

Protocol B: GC-MS (Process Control)

Target Audience: Synthetic chemists monitoring reaction completion. Principle: Direct injection of NBMA. While derivatization (silylation) is possible, NBMA is sufficiently volatile for direct analysis on polar wax columns.

Instrumentation[1][2][3][4][5][7][9]
  • System: GC (Split/Splitless) with Single Quadrupole MS (EI source).

  • Column: DB-WAX UI (30 m x 0.25 mm x 0.25 µm). Why? Polyethylene glycol phases (WAX) provide superior peak shape for polar amines/amides compared to non-polar DB-5 columns.

GC Parameters[2][5][6][10]
  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: 250°C, Split ratio 10:1 (for process samples) or Splitless (for trace).

  • Injection Volume: 1 µL.

Temperature Program:

Rate (°C/min) Temperature (°C) Hold Time (min)
- 60 1.0

| 15 | 240 | 5.0 |

MS Acquisition (EI)
  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Scan Mode: SIM (Selected Ion Monitoring) for quantitation.

  • Target Ions:

    • 
       151 (Molecular Ion, 
      
      
      
      ) - often weak.
    • 
       108 (Loss of propyl/rearrangement).
      
    • 
       79 (Base peak, 
      
      
      
      ).

Validation & Quality Assurance (ICH Q2)

To ensure regulatory compliance, the following validation parameters must be met.

System Suitability Testing (SST)

Before every run, inject a standard at the limit of quantification (LOQ).

  • Requirement 1: %RSD of peak area (n=6)

    
     5.0%.
    
  • Requirement 2: Tailing Factor (

    
    ) 
    
    
    
    1.5.
Linearity & Range[5][9]
  • Range: 0.1 ppm to 100 ppm (relative to API conc).

  • Criterion:

    
    .[1]
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing (LC) Secondary interactions with silanols.Ensure pH is > 8.0; switch to HSS T3 or BEH C18 columns.
Carryover (LC) NBMA sticking to injector needle.Use a needle wash of 90:10 ACN:Water + 0.1% Formic Acid.
Ghost Peaks (GC) Thermal degradation in inlet.Lower inlet temp to 220°C; install deactivated glass wool liner.

References

  • ICH Harmonised Tripartite Guideline. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). (2017).[2]

  • BenchChem. A Comparative Guide to Analytical Methods for the Quantification of Methanesulfonamide. (2025).[3][4]

  • U.S. FDA. Control of Nitrosamine Impurities in Human Drugs.[5] (2021).

  • PubChem. N-Butylmethanesulfonamide Compound Summary. (Accessed 2023).[1]

  • Journal of Chromatography A.Separation and characterization of sulfonamide impurities. (General Reference for Sulfonamide LC-MS behavior).

Sources

Application Note: Controlled Magnesiation of N-Butylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the interaction between N-butylmethanesulfonamide and Grignard reagents (


) . While sulfonamides are often considered inert protecting groups, the N-H proton of secondary sulfonamides possesses sufficient acidity (

in water; higher in THF) to rapidly quench organometallic reagents. This guide provides protocols for two distinct objectives: (1) utilizing the Grignard reagent as a base to generate a nucleophilic magnesiated sulfonamide for N-functionalization, and (2) calculating stoichiometric compensation when performing Grignard reactions on substrates containing a sulfonamide moiety.

Introduction & Chemical Dynamics

The Reaction Landscape

The reaction between N-butylmethanesulfonamide (1 ) and a Grignard reagent is primarily an acid-base reaction, not a nucleophilic addition to the sulfur center.[1] The sulfonyl group renders the N-H proton acidic.[1] Upon addition of the Grignard, the following irreversible metallation occurs immediately:



Key Physicochemical Considerations
  • Proton Consumption: The sulfonamide acts as a "proton sink."[1] One mole of sulfonamide will consume exactly one mole of Grignard reagent before any other desired nucleophilic activity (e.g., ketone addition) can occur.

  • Stability of the Intermediate: Unlike carboxylic acid derivatives (esters/amides), the resulting magnesiated sulfonamide (2 ) is remarkably stable to nucleophilic attack at the sulfur atom under standard conditions (

    
     to 
    
    
    
    ).[1] It does not typically undergo S-N cleavage or rearrangement, making it a viable nucleophilic species.
  • Solubility: The magnesium salt 2 often exhibits lower solubility in diethyl ether (

    
    ) than in Tetrahydrofuran (THF).[1] Precipitation of 2  can occlude reactive sites or complicate stirring; therefore, THF is the preferred solvent.[1]
    

Mechanistic Pathway & Decision Logic

The following diagram illustrates the divergent pathways based on experimental intent.

Grignard_Sulfonamide_Pathways Start N-Butylmethanesulfonamide (Substrate) Grignard Add Grignard (R-MgX) Start->Grignard Intermed Magnesiated Species [MeSO2-N(MgX)-Bu] Grignard->Intermed -R-H (Gas Evolution) Fast Exotherm Path_A Path A: N-Functionalization (Add Electrophile E+) Intermed->Path_A 1.0 equiv RMgX used Path_B Path B: Substrate Modification (Add Excess Grignard) Intermed->Path_B >2.0 equiv RMgX used Product_A N-Substituted Sulfonamide Path_A->Product_A Product_B Target Alcohol/Amine (Sulfonamide Intact) Path_B->Product_B

Figure 1: Mechanistic divergence. Path A utilizes the N-Mg species as a nucleophile.[1] Path B treats the N-H as a protecting group requiring stoichiometric compensation.[1]

Experimental Protocols

Protocol A: N-Alkylation via Magnesiation

Objective: Synthesize N-substituted sulfonamides using the Grignard as a strong base (alternative to NaH).[1] Advantages: Homogeneous reaction (in THF), avoids H2 gas handling issues of NaH, amenable to flow chemistry.

Materials:

  • N-butylmethanesulfonamide (1.0 equiv)[1]

  • Grignard Reagent: MeMgBr or PhMgCl (1.05 equiv, 3.0 M in ether)

  • Electrophile: Benzyl bromide or Allyl bromide (1.2 equiv)[1]

  • Solvent: Anhydrous THF

Procedure:

  • Setup: Flame-dry a 2-neck round bottom flask equipped with a stir bar and N2 inlet.

  • Dissolution: Charge flask with N-butylmethanesulfonamide and anhydrous THF (0.5 M concentration). Cool to

    
    .
    
  • Metallation: Add the Grignard reagent dropwise via syringe.[1]

    • Observation: Gas evolution (methane or benzene) will occur.[1] Ensure proper venting.[1]

    • Note: If a white precipitate forms (magnesium salt), add dry THF to re-dissolve or warm to RT.

  • Trapping: Stir for 30 minutes at RT to ensure complete deprotonation. Add the Electrophile dropwise.[1]

  • Reflux: Heat the mixture to

    
     (mild reflux) for 4–12 hours. The N-Mg bond is covalent and less reactive than an N-Li bond; heat is often required for alkylation.[1]
    
  • Quench: Cool to

    
    . Quench with saturated 
    
    
    
    solution.[1]
  • Workup: Extract with EtOAc, wash with brine, dry over

    
    .
    
Protocol B: Compatibility Mode (Protecting Group Strategy)

Objective: Perform a Grignard reaction on a remote functional group (e.g., a ketone) on the same molecule without destroying the sulfonamide.

Stoichiometry Rule:



The extra 1.1 equivalents are "sacrificial" to deprotonate the sulfonamide.[1]

Procedure:

  • Dissolution: Dissolve the bifunctional substrate in anhydrous THF.

  • Sacrificial Addition: Cool to

    
     (if selectivity is required) or 
    
    
    
    . Add the first 1.0 equiv of Grignard slowly.
    • Critical Step: Wait 15 minutes. This converts the acidic

      
       into the protected 
      
      
      
      .[1]
  • Active Addition: Add the remaining equivalents of Grignard to effect the desired transformation (e.g., ketone reduction/addition).

  • Quench: Pour into acidic water (

    
    ). This hydrolyzes the N-Mg bond, regenerating the original N-H sulfonamide and the desired product.[1]
    

Technical Data & Troubleshooting

Solvent Effects on Solubility

The choice of solvent is critical for the stability of the magnesiated intermediate.[1]

SolventSolubility of N-Mg SpeciesRecommendation
Diethyl Ether PoorAvoid. Precipitates form "gummy" solids that trap reagents.[1]
THF GoodPreferred. Coordinates Mg, keeping the species in solution.[1]
2-MeTHF ModerateGood alternative for process chemistry (higher boiling point).
DCM IncompatibleReacts with Grignard reagents.[1][2][3]
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Protocol A) N-Mg species is too stable/non-nucleophilic.Add a catalytic amount of NaI (Finkelstein) or switch to a "Turbo Grignard" (

) to break aggregates.
Incomplete Reaction (Protocol B) Underestimation of Grignard titer.Titrate Grignard before use.[1] The sulfonamide proton consumption is quantitative; any degradation in reagent quality leads to stalled reaction.[1]
Gel Formation High concentration of Mg salts.Dilute reaction to 0.2 M. Use mechanical stirring for scales >10g.

Modern Optimization: Turbo Grignards

For difficult substrates, replace standard Grignards with Turbo Grignards (


) .
  • Mechanism: The LiCl breaks up the polymeric magnesium aggregates.[1]

  • Benefit: The resulting sulfonamide-magnesium species is more soluble and more nucleophilic, often allowing N-alkylation at lower temperatures.

References

  • Mechanism of Grignard Reactions

    • Milestone: Ashby, E. C. (1967). "Grignard Reagents. Compositions and Mechanisms of Reaction."[2][3][4][5][6] Quarterly Reviews, Chemical Society.

    • Source:[1]

  • Acidity of Sulfonamides

    • Data: Bordwell, F. G. (1988). "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research.
    • Source:[1]

  • Sulfonamide Synthesis via Grignard (Contextual)

    • Application: "Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine." Organic Letters (2020).[1][3]

    • Source:[1]

  • Turbo Grignard Reagents

    • Methodology: Knochel, P., et al. (2004). "Functionalized Grignard Reagents.
    • Source:[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing N-butylmethanesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-butylmethanesulfonamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental hurdles. Our approach is rooted in explaining the causality behind each experimental step, ensuring a robust and reproducible protocol.

I. Reaction Overview: The Chemistry of N-Sulfonylation

The synthesis of N-butylmethanesulfonamide is a classic example of nucleophilic substitution at a sulfonyl sulfur center. The reaction involves the nucleophilic attack of n-butylamine on the electrophilic sulfur atom of methanesulfonyl chloride. A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.

The overall reaction is as follows:

CH3SO2Cl (Methanesulfonyl Chloride) + CH3(CH2)3NH2 (n-Butylamine) --[Base]--> CH3SO2NH(CH2)3CH3 (N-butylmethanesulfonamide) + Base·HCl

Understanding the role of each component is critical for optimization. The amine's nucleophilicity, the sulfonyl chloride's electrophilicity, and the choice of base and solvent all interplay to determine the reaction's efficiency and yield.

Workflow for N-butylmethanesulfonamide Synthesis

Below is a general workflow diagram illustrating the key stages of the synthesis, from setup to purification.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification reagents Prepare Anhydrous Reagents (n-Butylamine, Methanesulfonyl Chloride, Solvent, Base) glassware Assemble Dry Glassware (Round-bottom flask, dropping funnel, magnetic stirrer) reagents->glassware dissolve Dissolve n-Butylamine & Base in Anhydrous Solvent glassware->dissolve cool Cool Reaction Mixture (e.g., 0 °C ice bath) dissolve->cool add Slowly Add Methanesulfonyl Chloride (via dropping funnel) cool->add react Stir at Controlled Temperature (Allow to warm to RT) add->react quench Quench Reaction (e.g., with water or dilute acid) react->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract wash Wash Organic Layer (Brine, NaHCO3 soln.) extract->wash dry Dry Organic Layer (e.g., Na2SO4 or MgSO4) wash->dry concentrate Concentrate in vacuo dry->concentrate crude Obtain Crude Product concentrate->crude purify Purify via Recrystallization or Column Chromatography crude->purify characterize Characterize Final Product (NMR, MS, MP) purify->characterize

Caption: General experimental workflow for N-butylmethanesulfonamide synthesis.

II. Frequently Asked Questions (FAQs)

General Questions

Q1: What is the fundamental mechanism of this reaction?

A1: The reaction proceeds via a nucleophilic substitution mechanism, analogous to nucleophilic acyl substitution.[1][2] The lone pair of electrons on the nitrogen atom of n-butylamine attacks the electrophilic sulfur atom of methanesulfonyl chloride. This forms a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group. A base, such as pyridine or triethylamine, deprotonates the resulting ammonium species to yield the neutral N-butylmethanesulfonamide product.[2]

Q2: Why is a base necessary for this reaction?

A2: A base is crucial for two reasons. First, it neutralizes the hydrochloric acid (HCl) that is formed as a byproduct.[2] If not neutralized, the HCl will protonate the starting n-butylamine, converting it into its non-nucleophilic ammonium salt (CH3(CH2)3NH3+ Cl-), which halts the reaction. Second, by scavenging the acid, the base drives the reaction equilibrium to the right, favoring product formation according to Le Châtelier's principle.

Q3: What are suitable solvents and bases for this reaction?

A3: The choice of solvent and base is critical for success.

ParameterRecommended OptionsRationale
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), Diethyl Ether, TolueneMust be aprotic and anhydrous to prevent reaction with methanesulfonyl chloride. Should dissolve the starting materials.
Base Pyridine, Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA)Must be non-nucleophilic enough to not compete with n-butylamine but strong enough to neutralize HCl. Pyridine can also act as a catalyst.[3]

III. Troubleshooting Guide: Low Reaction Yield

Q4: My reaction yield is consistently low. What are the most likely causes?

A4: Low yield is a common issue that can almost always be traced back to reagent quality, stoichiometry, or reaction conditions.

Cause 1: Hydrolysis of Methanesulfonyl Chloride Methanesulfonyl chloride is highly reactive towards water and will readily hydrolyze to form methanesulfonic acid, which is unreactive towards the amine.[4]

  • Solution: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves. Ensure the n-butylamine and base are also dry.

Cause 2: Incorrect Stoichiometry If n-butylamine is the limiting reagent, you will have unreacted methanesulfonyl chloride at the end, which complicates purification. If the base is limiting, the generated HCl will quench the n-butylamine, stopping the reaction prematurely.

  • Solution: A common strategy is to use a slight excess of the amine (e.g., 1.05-1.1 equivalents) relative to the sulfonyl chloride. This helps to consume all the electrophile and can suppress certain side reactions (see Q5). Always use at least 1.0 equivalent of base for every equivalent of methanesulfonyl chloride.

Cause 3: Suboptimal Temperature Control The reaction is exothermic. Adding the methanesulfonyl chloride too quickly or at too high a temperature can lead to side reactions and decomposition.

  • Solution: The initial addition of methanesulfonyl chloride should be performed slowly and at a reduced temperature, typically 0 °C (ice bath). After the addition is complete, the reaction can be allowed to slowly warm to room temperature to ensure it goes to completion.

Q5: I see a significant byproduct in my analysis. What could it be?

A5: The most common byproduct is the bis-sulfonated amine, N-butyl-N-(methylsulfonyl)methanesulfonamide. This occurs when the product, N-butylmethanesulfonamide, acts as a nucleophile and reacts with a second molecule of methanesulfonyl chloride.

Main Reaction vs. Side Reaction

G cluster_main Main Reaction Path cluster_side Side Reaction Path Amine n-Butylamine (Nucleophile) Product N-Butylmethanesulfonamide (Desired Product) Amine->Product + MsCl, Base MsCl Methanesulfonyl Chloride (MsCl) Product_Nuc N-Butylmethanesulfonamide (Acting as Nucleophile) Product->Product_Nuc can react further Byproduct Bis-sulfonated Byproduct Product_Nuc->Byproduct + MsCl, Base MsCl2 Methanesulfonyl Chloride (MsCl)

Caption: Competing reaction pathways leading to desired product and byproduct.

  • Why it happens: The nitrogen on the sulfonamide product is still weakly nucleophilic due to its lone pair of electrons.

  • How to prevent it:

    • Use a slight excess of n-butylamine: This ensures that methanesulfonyl chloride preferentially reacts with the more nucleophilic primary amine rather than the less nucleophilic sulfonamide product.

    • Avoid a large excess of base: A highly basic environment can deprotonate the sulfonamide product, making its nitrogen atom significantly more nucleophilic and promoting the side reaction.

    • Control the temperature: Higher temperatures can provide the activation energy needed for the less favorable side reaction to occur.

IV. Experimental Protocols & Data

Optimized Protocol for N-butylmethanesulfonamide Synthesis

This protocol is designed to yield a high purity product.

Materials:

  • n-Butylamine (reagent grade, distilled)

  • Methanesulfonyl chloride (reagent grade)

  • Triethylamine (TEA, distilled)

  • Dichloromethane (DCM, anhydrous)

  • 2N Hydrochloric acid (aq.)

  • Saturated sodium bicarbonate solution (aq.)

  • Brine (saturated NaCl solution, aq.)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add n-butylamine (1.05 eq.) and anhydrous DCM (approx. 0.5 M relative to the limiting reagent).

  • Add Base: Add triethylamine (1.1 eq.) to the solution.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Addition of Electrophile: Dissolve methanesulfonyl chloride (1.0 eq.) in a small volume of anhydrous DCM and add it to a dropping funnel. Add the methanesulfonyl chloride solution dropwise to the stirred amine solution over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours or until TLC/LC-MS analysis indicates complete consumption of the methanesulfonyl chloride.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash sequentially with 2N HCl (to remove excess amine and TEA), water, saturated NaHCO₃ solution (to remove any remaining acid), and finally brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Isolation: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude N-butylmethanesulfonamide.

Purification: Recrystallization

The crude product, if solid, can often be purified by recrystallization.

  • Solvent Selection: Identify a suitable solvent system (e.g., ethyl acetate/hexanes or toluene/hexanes). The ideal solvent is one in which the product is soluble when hot but sparingly soluble when cold.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.[5]

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any surface impurities.[5]

  • Drying: Dry the purified crystals under vacuum.

V. References

  • Google Patents. (n.d.). Synthesis method of N-tert-butyl benzene sulfonamide. Retrieved February 6, 2026, from

  • García Ruano, J. L., et al. (2007). Synthesis of sulfonimidamides from sulfinamides by oxidation with N-chlorosuccinimide. Beilstein Journal of Organic Chemistry, 3, 22. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved February 6, 2026, from [Link]

  • LibreTexts Chemistry. (2020). Reactions of Amines. Retrieved February 6, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved February 6, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Retrieved February 6, 2026, from [Link]

  • Integrated Organic Chemistry. (2020). 26.04 Protecting Groups for Amines: Sulfonamides. YouTube. Retrieved February 6, 2026, from [Link]

  • Chem Help ASAP. (2021). recrystallization & purification of N-bromosuccinimide. YouTube. Retrieved February 6, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved February 6, 2026, from [Link]

  • Dodd, D., & Wallace, D. J. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.

  • Willis, M. C., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9494–9498. Available at: [Link]

Sources

side reactions in N-butylmethanesulfonamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Butylmethanesulfonamide Synthesis

Current Status: ONLINE Agent: Dr. Aris (Senior Application Scientist) Ticket Queue: Synthesis Optimization | Impurity Profiling | Scale-Up

Welcome to the Technical Support Hub

You are likely here because your N-butylmethanesulfonamide synthesis—theoretically a simple Schotten-Baumann-type reaction—is behaving unexpectedly. While the reaction between n-butylamine and methanesulfonyl chloride (MsCl) appears straightforward, the high reactivity of the sulfonyl electrophile often leads to specific, silent failures.

This guide treats your synthesis issues as "Support Tickets." Select the symptom below that matches your observation to view the diagnostic and resolution protocols.

Ticket #001: The "Double-Dip" Phenomenon

Symptom: NMR shows a loss of the N-H proton signal, or mass spectrometry indicates a [M+78] peak. The product is a solid that is difficult to dissolve in base.

Root Cause Analysis: Bis-Sulfonylation

The most common failure mode with primary amines like n-butylamine is bis-sulfonylation . The product, N-butylmethanesulfonamide (


), retains an acidic proton (

). In the presence of excess base and MsCl, this sulfonamide anion competes with the starting amine for the electrophile, forming the N,N-bis(methylsulfonyl)butylamine byproduct.

Mechanistic Pathway:

  • Primary Attack:

    
     (Desired)
    
  • Deprotonation: $R-NH-SO_2Me + Base \rightleftharpoons [R-N-SO_2Me]^- $

  • Secondary Attack:

    
     (Undesired)
    
Resolution Protocol
  • Stoichiometry Control: Never use a large excess of MsCl. Use 0.95 to 1.0 equivalents of MsCl relative to the amine. It is better to have unreacted amine (easy to wash out with acid) than bis-sulfonated impurity (difficult to separate).

  • Temperature Damping: Conduct the addition at -10°C to 0°C . The activation energy for the neutral amine attack is lower than that of the sulfonamide anion; low temperature kinetically favors the mono-product.

  • Reverse Addition: If the problem persists, add the MsCl solution to the amine solution. This ensures the concentration of MsCl remains low relative to the nucleophilic amine.

Ticket #002: The "Yellow Peril" & Low Yields

Symptom: The reaction mixture turns dark yellow or orange. Yield is lower than expected despite full consumption of MsCl.

Root Cause Analysis: The Sulfene Pathway

This is a classic "hidden" side reaction. Strong tertiary amine bases (like Triethylamine, TEA) can induce the elimination of HCl from MsCl to form Sulfene (


), a highly reactive intermediate, rather than proceeding via direct nucleophilic substitution (

).

The Sulfene Trap:

  • Sulfene Formation:

    
    
    
  • Oligomerization: Sulfene can polymerize (dark color) or react non-selectively with other nucleophiles in the mixture.

  • Mesylate Formation: If any trace alcohol is present (e.g., from wet solvents or stabilizers), sulfene reacts instantly to form mesyl esters, consuming your reagent.

Resolution Protocol
  • Base Switching: Switch from TEA (

    
    ) to Pyridine  (
    
    
    
    ) or use an inorganic base like
    
    
    in a biphasic system (DCM/Water). Pyridine is less likely to promote the E2 elimination required for sulfene formation.[1]
  • Anhydrous Conditions: Sulfene reacts violently with water to form methanesulfonic acid (MsOH). Ensure solvents are dried over molecular sieves.

Visualizing the Reaction Pathways

The following diagram maps the decision points where your reaction diverges from the desired path.

ReactionPathways Start Start: n-Butylamine + MsCl DirectPath Direct Substitution (SN2-like) Start->DirectPath Mild Base (Pyridine) Low Temp SulfenePath Elimination Pathway (Sulfene Formation) Start->SulfenePath Strong Base (TEA) High Temp Product Product: N-butylmethanesulfonamide DirectPath->Product Major Pathway SulfenePath->Product Amine Capture Polymer Side Reaction: Sulfene Polymer/Oligomer SulfenePath->Polymer Self-Reaction Hydrolysis Side Reaction: MsOH (Hydrolysis) SulfenePath->Hydrolysis Trace Water BisSide Side Reaction: Bis-sulfonylation Product->BisSide Excess MsCl High Temp

Figure 1: Mechanistic divergence in sulfonylation.[2] Green paths indicate optimal synthesis; red/yellow paths indicate yield loss.

Ticket #003: Workup & Purification Strategy

Symptom: Crude NMR is messy. How do I get pharma-grade purity without a column?

The chemical properties of the components allow for a "Self-Validating" purification system using acid-base extraction.

The "Gold Standard" Protocol

1. Reaction Setup:

  • Dissolve n-butylamine (10 mmol, 1.0 equiv) in dry DCM (10 vol).

  • Add Pyridine (12 mmol, 1.2 equiv). Cool to 0°C.[3]

  • Add MsCl (10 mmol, 1.0 equiv) dropwise over 30 mins. Do not rush.

  • Warm to RT and stir for 2 hours.

2. The Three-Stage Wash (Crucial):

  • Wash 1: Acidic (1M HCl).

    • Purpose: Protonates unreacted n-butylamine and Pyridine, moving them to the aqueous layer.

    • Product Status: Remains in DCM (Sulfonamides are not basic).

  • Wash 2: Water.

    • Purpose: Removes bulk salts and residual acid.

  • Wash 3: Basic (10% NaOH or NaHCO3).

    • Purpose: Converts any Methanesulfonic acid (from hydrolysis) into highly soluble sodium mesylate.

    • Warning: If you used excess MsCl and formed Bis-sulfonamide, it will stay in the organic layer. This is why stoichiometry in Step 1 is vital.

3. Isolation:

  • Dry organic layer over

    
    , filter, and concentrate.
    
  • Recrystallization: If necessary, recrystallize from Ethanol/Water or Toluene/Hexane.

Summary of Troubleshooting Logic

IssueIndicatorAdjustment
Bis-Sulfonylation Loss of NH peak; extra Ms peak in NMR.Reduce MsCl to 0.95 eq; Keep T < 0°C.
Hydrolysis High acidity in workup; low mass recovery.Dry solvents; Check MsCl quality (should be clear, not yellow).
Sulfene Tars Dark color; non-polar spots on TLC.Switch base to Pyridine or

; Add MsCl slower.
Trapped Amine Product contaminated with starting material.Ensure 1M HCl wash is thorough (pH < 2).

References

  • Mechanism of Sulfonylation: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for nucleophilic substitution vs.
  • Sulfene Intermediates: King, J. F. (1975). "Return of the Sulfenes." Accounts of Chemical Research, 8(1), 10–17.

  • Experimental Protocols: "Protocol for N-sulfonylation using Methanesulfonyl Chloride." BenchChem Technical Support.

  • Purification & Workup: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.

Sources

Technical Support Center: Synthesis of N-Butylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-butylmethanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to this important synthetic transformation. Our goal is to equip you with the knowledge to overcome common challenges and achieve a successful, high-yield synthesis.

Introduction to the Synthesis

The synthesis of N-butylmethanesulfonamide is a fundamental reaction in organic chemistry, typically achieved through the nucleophilic substitution of methanesulfonyl chloride with n-butylamine.[1] This reaction is widely employed in the pharmaceutical industry due to the prevalence of the sulfonamide functional group in a variety of therapeutic agents.[1] While the reaction appears straightforward, several challenges can arise, leading to low yields, side product formation, and purification difficulties. This guide will address these challenges in a practical, question-and-answer format.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of N-butylmethanesulfonamide.

Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Answer:

Low yield is a common issue in the synthesis of N-butylmethanesulfonamide and can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Incomplete Reaction:

    • Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). If starting material is still present after the expected reaction time, consider extending the duration or cautiously increasing the temperature.

    • Poor Reagent Quality: Ensure the purity of your starting materials, particularly the n-butylamine and methanesulfonyl chloride. Impurities can interfere with the reaction. Methanesulfonyl chloride is particularly susceptible to hydrolysis if exposed to moisture.[2]

  • Side Reactions:

    • Di-sulfonylation of n-butylamine: This occurs when a second molecule of methanesulfonyl chloride reacts with the newly formed N-butylmethanesulfonamide. This is more likely if an excess of methanesulfonyl chloride is used or if the reaction temperature is too high. To mitigate this, use a stoichiometric amount or a slight excess of n-butylamine and maintain a low reaction temperature, typically 0-5 °C, during the addition of methanesulfonyl chloride.

    • Hydrolysis of Methanesulfonyl Chloride: Methanesulfonyl chloride is highly reactive towards water. Any moisture in the reaction setup (glassware, solvents, or reagents) will lead to its decomposition into methanesulfonic acid, which will not react with the amine to form the desired product. Ensure all glassware is thoroughly dried, and use anhydrous solvents.

  • Product Loss During Work-up and Purification:

    • Aqueous Work-up: N-butylmethanesulfonamide has some water solubility. During the aqueous wash steps to remove the amine hydrochloride salt and excess base, some product may be lost to the aqueous layer. Minimize the volume of water used for washing and consider back-extracting the aqueous layer with the organic solvent to recover any dissolved product.

    • Purification: If purification is performed via column chromatography, ensure the chosen solvent system provides good separation between the product and any impurities. For recrystallization, selecting an appropriate solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below is crucial to maximize recovery.

Question 2: I am observing the formation of a significant amount of a white precipitate that is difficult to filter. What is this, and how should I handle it?

Answer:

The white precipitate is most likely the hydrochloride salt of the base used in the reaction (e.g., triethylamine hydrochloride or pyridine hydrochloride). This salt is formed as the base neutralizes the hydrochloric acid generated during the reaction.

  • Handling the Precipitate:

    • Aqueous Wash: The most effective way to remove this salt is by performing an aqueous work-up. After the reaction is complete, add water to the reaction mixture. The salt will dissolve in the aqueous layer, which can then be separated from the organic layer containing your product.

    • Filtration (Less Common): In some cases, if the reaction is run in a solvent in which the salt is poorly soluble, it can be removed by filtration. However, this can be cumbersome with large amounts of precipitate and may lead to product loss due to occlusion. An aqueous work-up is generally the preferred method.

Question 3: My final product is an oil, but I was expecting a solid. How can I induce crystallization?

Answer:

N-butylmethanesulfonamide can sometimes be isolated as an oil, especially if minor impurities are present. Here are several techniques to induce crystallization:

  • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small crystal of pure N-butylmethanesulfonamide, add it to the oil. This seed crystal will act as a template for further crystallization.

  • Solvent Addition: Add a small amount of a solvent in which the product is poorly soluble (e.g., hexanes or pentane). This can sometimes "crash out" the product as a solid.

  • Cooling: Place the flask in an ice bath or a refrigerator to lower the temperature, which may induce crystallization.

  • Purification: If the above methods fail, it is likely that impurities are inhibiting crystallization. In this case, further purification by column chromatography may be necessary to obtain a pure product that will solidify.

Frequently Asked Questions (FAQs)

Q1: What is the optimal base to use for this reaction?

A1: The choice of base is critical for a successful reaction. Tertiary amines like triethylamine (TEA) and pyridine are commonly used. Triethylamine is often preferred as it is a stronger, non-nucleophilic base and its hydrochloride salt is readily removed during an aqueous work-up. Pyridine can also be used and can act as both a base and a solvent, but it can be more difficult to remove completely. The use of an appropriate amount of base (typically 1.1 to 1.5 equivalents relative to the methanesulfonyl chloride) is important to neutralize the HCl produced.

Q2: What is the ideal solvent for this synthesis?

A2: A variety of aprotic solvents can be used, with dichloromethane (DCM) and tetrahydrofuran (THF) being common choices. The solvent should be anhydrous to prevent the hydrolysis of methanesulfonyl chloride. The choice of solvent can also influence the solubility of the starting materials and the amine hydrochloride salt byproduct.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) should be chosen to achieve good separation between the starting materials (n-butylamine and methanesulfonyl chloride) and the product (N-butylmethanesulfonamide). The disappearance of the limiting reagent (usually methanesulfonyl chloride) indicates the completion of the reaction.

Q4: What are the key safety precautions I should take when performing this synthesis?

A4: Methanesulfonyl chloride is a corrosive, lachrymatory (tear-inducing), and moisture-sensitive reagent. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction with n-butylamine is exothermic, so slow, controlled addition of the methanesulfonyl chloride at a low temperature is crucial to manage the reaction rate and prevent a runaway reaction.

Experimental Protocol: Synthesis of N-Butylmethanesulfonamide

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.

Materials and Reagents:

  • n-Butylamine

  • Methanesulfonyl chloride

  • Triethylamine (or another suitable base)

  • Dichloromethane (DCM), anhydrous

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve n-butylamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.

  • Addition of Methanesulfonyl Chloride: Cool the solution to 0 °C using an ice bath. Slowly add methanesulfonyl chloride (1.1 eq.) dropwise from the dropping funnel to the stirred solution, maintaining the temperature at 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Work-up:

    • Quench the reaction by slowly adding deionized water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess n-butylamine and triethylamine), deionized water, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation and Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

    • If necessary, purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Data Presentation

ReagentMolar Ratio (eq.)Key Considerations
n-Butylamine1.0Ensure purity and accurate measurement.
Methanesulfonyl chloride1.1Handle with care due to its reactivity and toxicity.
Triethylamine1.2Use a slight excess to ensure complete HCl neutralization.

Visualizations

Reaction Mechanism

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Transition State cluster_products Products n-Butylamine n-Butylamine (Nucleophile) Tetrahedral_Intermediate Tetrahedral Intermediate n-Butylamine->Tetrahedral_Intermediate Nucleophilic Attack Methanesulfonyl_Chloride Methanesulfonyl Chloride (Electrophile) Methanesulfonyl_Chloride->Tetrahedral_Intermediate N-Butylmethanesulfonamide N-Butylmethanesulfonamide Tetrahedral_Intermediate->N-Butylmethanesulfonamide Chloride Elimination Triethylamine_HCl Triethylamine HCl Salt N-Butylmethanesulfonamide->Triethylamine_HCl + Triethylamine - HCl

Caption: General reaction pathway for the synthesis of N-butylmethanesulfonamide.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield of N-Butylmethanesulfonamide Check_Reaction_Completion Is the reaction complete? (TLC/HPLC/GC) Start->Check_Reaction_Completion Check_Side_Products Are side products observed? Check_Reaction_Completion->Check_Side_Products Yes Incomplete_Reaction Incomplete Reaction Check_Reaction_Completion->Incomplete_Reaction No Check_Workup_Loss Potential loss during work-up? Check_Side_Products->Check_Workup_Loss No Side_Reactions Side Reactions Check_Side_Products->Side_Reactions Yes Workup_Loss Work-up Loss Check_Workup_Loss->Workup_Loss Yes Solution_Incomplete Extend reaction time Increase temperature cautiously Check reagent purity Incomplete_Reaction->Solution_Incomplete Solution_Side_Reactions Control temperature (0-5 °C) Check stoichiometry (avoid excess MsCl) Use anhydrous conditions Side_Reactions->Solution_Side_Reactions Solution_Workup_Loss Minimize aqueous wash volume Back-extract aqueous layer Optimize purification method Workup_Loss->Solution_Workup_Loss

Caption: A workflow for troubleshooting low yields in N-butylmethanesulfonamide synthesis.

References

  • Preparation of sulfonamides from N-silylamines. (n.d.). PMC. Retrieved February 6, 2026, from [Link]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (n.d.). PMC. Retrieved February 6, 2026, from [Link]

  • N-Butylamine. (2011, May 27). Sciencemadness Discussion Board. Retrieved February 6, 2026, from [Link]

  • Method of preparing methane sulfonamide and its derivatives. (1971, April 13). Google Patents.
  • Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. (n.d.). Horiazon Chemical. Retrieved February 6, 2026, from [Link]

Sources

Validation & Comparative

comparative analysis of N-butylmethanesulfonamide synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of N-butylmethanesulfonamide Synthesis Methods

Introduction: The Synthetic Landscape of N-butylmethanesulfonamide

N-butylmethanesulfonamide is a sulfonamide compound with significant interest in various chemical sectors, including its potential role as a plasticizer, a synthetic intermediate in agrochemicals, and a building block in pharmaceutical drug discovery. The efficacy, cost, and environmental impact of its production are directly tied to the chosen synthetic pathway. For researchers, scientists, and drug development professionals, selecting the optimal synthesis method is a critical decision that balances yield, purity, scalability, and safety.

This guide provides a comprehensive comparative analysis of the primary methods for synthesizing N-butylmethanesulfonamide. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a side-by-side data comparison to empower chemists to make informed decisions tailored to their specific research and development needs.

Method 1: The Classical Pathway - Sulfonylation of n-Butylamine with Methanesulfonyl Chloride

This is arguably the most traditional and widely employed method for the synthesis of N-substituted sulfonamides.[1] The reaction hinges on the nucleophilic nature of the primary amine (n-butylamine) and the high electrophilicity of the sulfur atom in methanesulfonyl chloride.

Causality and Mechanistic Insight

The core of this reaction is a nucleophilic acyl substitution at the sulfonyl group. The lone pair of electrons on the nitrogen atom of n-butylamine attacks the electron-deficient sulfur atom of methanesulfonyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion. A crucial component of this reaction is the presence of a base. This base, typically a tertiary amine like triethylamine or pyridine, serves a dual purpose: it neutralizes the hydrochloric acid (HCl) byproduct that is formed, preventing the protonation and deactivation of the starting n-butylamine, and it can also act as a nucleophilic catalyst.

cluster_setup Setup BuNH2 n-Butylamine ReactionVessel Reaction Mixture (0°C to RT) BuNH2->ReactionVessel MeSO2Cl Methanesulfonyl Chloride MeSO2Cl->ReactionVessel Base Base (e.g., Triethylamine) Base->ReactionVessel Solvent Aprotic Solvent (e.g., DCM) Solvent->ReactionVessel Workup Aqueous Workup (Wash with H2O, brine) ReactionVessel->Workup Reaction Completion (TLC) Drying Drying Agent (e.g., Na2SO4) Workup->Drying Evaporation Solvent Evaporation Drying->Evaporation Product Crude N-butyl- methanesulfonamide Evaporation->Product Purification Purification (e.g., Recrystallization) Product->Purification FinalProduct Pure Product Purification->FinalProduct cluster_setup Setup MeSO2NH2 Methanesulfonamide AnionFormation Deprotonation (Formation of Anion) MeSO2NH2->AnionFormation Base Strong Base (e.g., KOH) Base->AnionFormation Solvent Polar Aprotic Solvent (e.g., DMF) Solvent->AnionFormation SN2Reaction SN2 Reaction (Room Temp to 60°C) AnionFormation->SN2Reaction Sulfonamide Anion BuBr n-Butyl Bromide BuBr->SN2Reaction Workup Aqueous Workup (Extraction) SN2Reaction->Workup Reaction Completion (TLC) Purification Purification (e.g., Chromatography) Workup->Purification FinalProduct Pure N-butyl- methanesulfonamide Purification->FinalProduct cluster_setup One-Pot Reaction MeSO2NH2 Methanesulfonamide ImineFormation Imine/Iminium Ion Formation MeSO2NH2->ImineFormation Butyraldehyde Butyraldehyde Butyraldehyde->ImineFormation Acid Acid Catalyst (e.g., AcOH) Acid->ImineFormation Solvent Solvent (e.g., Methanol) Solvent->ImineFormation Reduction Reduction Step ImineFormation->Reduction In-situ Intermediate Reducer Reducing Agent (e.g., NaBH3CN) Reducer->Reduction Workup Quench & Extraction Reduction->Workup Purification Purification Workup->Purification FinalProduct Pure N-butyl- methanesulfonamide Purification->FinalProduct

Sources

Structural Validation of N-Butylmethanesulfonamide: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of N-butylmethanesulfonamide Structure by X-ray Crystallography Content Type: Publish Comparison Guide

Executive Summary

In the development of sulfonamide-based pharmacophores, structural fidelity is non-negotiable. While N-butylmethanesulfonamide (CAS 16156-58-4) is a chemically simple intermediate, its validation presents a classic analytical dichotomy: the speed of spectroscopy versus the absolute certainty of crystallography.

This guide, written from the perspective of a Senior Application Scientist, objectively compares Single-Crystal X-ray Diffraction (SC-XRD) against NMR and Mass Spectrometry . We prioritize SC-XRD as the "Gold Standard" for defining the precise stereoelectronic environment of the sulfonamide moiety—a critical factor in drug-receptor binding affinity—while acknowledging the practical utility of alternative methods.

Part 1: The Analytical Landscape

For a researcher, the choice of validation method depends on the question being asked. Are you confirming connectivity (Synthesis check)? Or are you defining the spatial arrangement for docking studies (Structural biology)?

Comparison Matrix: Performance & Utility
FeatureMethod A: X-ray Crystallography (SC-XRD) Method B: NMR Spectroscopy (1H/13C) Method C: Mass Spectrometry (HRMS)
Primary Output 3D Atomic Coordinates (XYZ), Bond Lengths/AnglesAtom Connectivity, Electronic EnvironmentMolecular Formula, Isotopic Pattern
Sample State Single Crystal (Solid/Frozen Liquid)Solution (Liquid)Ionized Gas Phase
Structural Certainty Absolute (Direct imaging of electron density)Inferential (Based on magnetic environment)Stoichiometric (Mass-to-charge ratio)
Stereochemistry Defines absolute configuration & conformationRequires chiral shift reagents or complex 2D experimentsCannot distinguish stereoisomers
Polymorph ID Excellent (Distinguishes packing motifs)Poor (Solid-state NMR required)N/A
Throughput Low (Days to Weeks for crystal growth)High (Minutes)High (Minutes)

Part 2: Deep Dive – X-ray Crystallography (The Gold Standard)

Why X-ray for N-Butylmethanesulfonamide?

While NMR confirms you made the molecule, X-ray crystallography tells you how it behaves. For sulfonamides, the geometry around the sulfur atom is distorted tetrahedral. The S-N bond length and N-H...O hydrogen bonding networks are critical parameters that dictate how this moiety interacts with biological targets (e.g., carbonic anhydrases or protease active sites).

Experimental Protocol: In Situ Cryo-Crystallography

Note: N-butylmethanesulfonamide is often a low-melting solid or oil at room temperature. Standard mounting loops may fail. We recommend in situ crystallization.

Step 1: Crystal Growth (The Optical Heating and Crystallization Device - OHCD)
  • Capillary Loading: Draw the neat liquid N-butylmethanesulfonamide into a 0.3 mm Lindemann glass capillary.

  • Mounting: Mount the capillary on the goniometer head of the diffractometer.

  • Zone Melting: Use a focused IR laser (OHCD) to create a molten zone. Slowly translate the capillary (2–5 mm/h) out of the heated zone into the cold stream (100 K).

  • Annealing: Once a polycrystalline mass forms, cycle the temperature near the melting point to isolate a single crystal domain.

Step 2: Data Collection & Refinement
  • Source: Mo-Kα (

    
     = 0.71073 Å) or Cu-Kα (
    
    
    
    = 1.54184 Å).
  • Strategy: Collect a full sphere of data (completeness > 99%) to ensure accurate electron density mapping.

  • Refinement Target:

    
     < 0.05.
    
Critical Structural Parameters to Validate

When analyzing the solved structure, verify these metrics against standard sulfonamide geometry [1]:

  • Geometry: Distorted Tetrahedral at Sulfur.

  • S=O Bond Length: 1.43 ± 0.01 Å (Double bond character).

  • S-N Bond Length: 1.60 – 1.63 Å (Single bond, but shortened due to

    
     back-bonding).
    
  • C-S-N Angle: Typically ~107°.

  • Hydrogen Bonding: Look for intermolecular chains where

    
     donates to 
    
    
    
    of a neighbor (
    
    
    Å). This packing often drives the solubility profile.[1]

Part 3: Alternative Methods (Routine Validation)

Method B: Nuclear Magnetic Resonance (NMR)

NMR is the daily workhorse. It validates purity and connectivity but assumes the geometry.

Standard 1H NMR Data (CDCl3, 400 MHz):

  • 
     4.50 (br s, 1H): 
    
    
    
    (Chemical shift varies with concentration due to H-bonding).
  • 
     3.12 (q, 2H): 
    
    
    
    (Coupled to NH and CH2).
  • 
     2.95 (s, 3H): 
    
    
    
    (Characteristic methyl sulfonyl singlet).
  • 
     1.55 (m, 2H): 
    
    
    
  • 
     1.38 (m, 2H): 
    
    
    
  • 
     0.93 (t, 3H):  Terminal 
    
    
    

Limitation: NMR in solution averages out the specific conformational preferences (gauche/anti) of the butyl chain that are "frozen" in the crystal structure.

Method C: Mass Spectrometry (HRMS)

Technique: Electrospray Ionization (ESI) in Positive Mode. Target Ion:


 or 

. Expected m/z: Calc. for

: 151.0667. Utility: confirms the elemental composition but provides zero structural information regarding the sulfonamide geometry.

Part 4: Visualization of the Validation Workflow

The following diagram illustrates the decision logic for validating N-butylmethanesulfonamide, distinguishing between routine checks and definitive structural elucidation.

ValidationWorkflow Start Crude N-Butylmethanesulfonamide PurityCheck Initial Purity Check (TLC / LC-MS) Start->PurityCheck Decision Is Purity > 95%? PurityCheck->Decision Purification Purification (Flash Chromatography) Decision->Purification No RoutinePath Routine Validation (Connectivity) Decision->RoutinePath Yes DeepPath Structural Definition (Geometry/Packing) Decision->DeepPath Yes Purification->PurityCheck NMR 1H / 13C NMR (Solution State) RoutinePath->NMR XRD X-ray Crystallography (Solid State) DeepPath->XRD NMR_Result Output: Connectivity Confirmed (No conformational data) NMR->NMR_Result XRD_Result Output: 3D Structure Bond Lengths: S-N (1.62Å) Bond Angles: O-S-O (119°) XRD->XRD_Result Final Validated Structure NMR_Result->Final XRD_Result->Final

Figure 1: Analytical workflow for the structural validation of N-butylmethanesulfonamide. Routine connectivity is established via NMR (Blue path), while definitive stereoelectronic data is derived from X-ray Crystallography (Green path).

Part 5: Synthesis & Crystallization Logic

To ensure the X-ray data is valid, the input material must be chemically homogeneous.

SynthesisLogic MsCl Methanesulfonyl Chloride Reaction Nucleophilic Substitution (0°C -> RT, DCM) MsCl->Reaction BuNH2 n-Butylamine BuNH2->Reaction Base Triethylamine (Scavenger) Base->Reaction Product Crude Sulfonamide Reaction->Product Cryst Crystallization Strategy Product->Cryst Method1 Method A: Slow Evaporation (EtOH/Hexane) Cryst->Method1 Method2 Method B: In Situ Cryo (If Oil) Cryst->Method2

Figure 2: Synthesis and crystallization logic tree. The choice of crystallization method (Method A vs B) depends on the melting point of the specific sulfonamide derivative.

References
  • Cambridge Crystallographic Data Centre (CCDC). Sulfonamide Geometry Statistics. CSD System. Retrieved from [Link]

  • PubChem. N-Butylbenzenesulfonamide Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Royal Society of Chemistry. General procedure for the synthesis of Sulfonamides. Chem. Sci. Supp. Info. Retrieved from [Link]

Sources

A Comparative Guide to Cross-Reactivity Studies of N-butylmethanesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for understanding and evaluating the cross-reactivity of N-butylmethanesulfonamide derivatives. Given the limited direct research on this specific class of compounds, this document synthesizes established principles from the broader field of sulfonamide pharmacology and toxicology. It offers a robust, scientifically grounded approach to designing, executing, and interpreting cross-reactivity studies, ensuring the safety and specificity of novel chemical entities.

Introduction: The Imperative of Specificity in Drug Development

N-butylmethanesulfonamide and its derivatives represent a class of compounds with potential therapeutic applications. As with any bioactive molecule, understanding their interaction with biological systems is paramount. A critical aspect of this understanding is the assessment of cross-reactivity—the potential for a compound to interact with targets other than its intended one. Unforeseen cross-reactivity can lead to off-target effects, toxicity, and reduced therapeutic efficacy.

For sulfonamides, a well-established class of drugs, cross-reactivity is a significant concern, primarily in the context of hypersensitivity reactions. While the term "sulfa allergy" is common, the reality is more nuanced. Hypersensitivity reactions are often not to the core sulfonamide moiety (SO2NH2) itself but to specific structural features of certain sulfonamide drugs, particularly antibiotic sulfonamides.[1][2]

This guide will dissect the structural determinants of sulfonamide cross-reactivity, outline robust methodologies for its assessment, and provide a framework for interpreting the resulting data in the context of N-butylmethanesulfonamide derivatives.

The Molecular Logic of Sulfonamide Cross-Reactivity

The potential for cross-reactivity among sulfonamide-containing drugs is not uniform and is highly dependent on their chemical structure. The key distinction lies between antibiotic and non-antibiotic sulfonamides.[3][4][5]

Key Structural Determinants of Sulfonamide Allergenicity:

  • The N1 Heterocyclic Ring: This feature is characteristic of antibiotic sulfonamides and is a primary immunologic determinant for Type I (IgE-mediated) hypersensitivity reactions.[5][6][7] Non-antibiotic sulfonamides, including presumably N-butylmethanesulfonamide and its derivatives, lack this structural feature.[5][6][7]

  • The N4 Arylamine Group: An unsubstituted amine group at the N4 position of a benzene ring attached to the sulfonamide moiety is crucial for the formation of reactive metabolites.[1] These metabolites can act as haptens, initiating an immune response. This arylamine group is present in many sulfonamide antibiotics but is absent in most non-antibiotic sulfonamides.[5][6][7][8]

N-butylmethanesulfonamide, in its parent form, is a non-antibiotic sulfonamide and lacks both the N1 heterocyclic ring and the N4 arylamine group. Therefore, the likelihood of immunological cross-reactivity with sulfonamide antibiotics is considered low.[4][5] However, this does not preclude other forms of cross-reactivity, such as off-target pharmacological effects, which must be investigated.

Metabolic Considerations:

The metabolism of sulfonamides can significantly influence their cross-reactivity profile. The primary metabolic pathways include N-acetylation and oxidation.[9][10] The formation of hydroxylated and nitroso metabolites, particularly from the N4-arylamine group, is associated with idiosyncratic toxicity and hypersensitivity reactions.[9][11] Therefore, understanding the metabolic fate of N-butylmethanesulfonamide derivatives is crucial for predicting their potential for cross-reactivity.

A Comparative Framework for N-butylmethanesulfonamide Derivatives

When evaluating a series of N-butylmethanesulfonamide derivatives, a systematic comparison of their structural features and resulting physicochemical properties is essential.

Table 1: Physicochemical and Structural Comparison of Hypothetical N-butylmethanesulfonamide Derivatives

DerivativeChemical StructureMolecular Weight ( g/mol )LogPpKaKey Structural FeaturesPredicted Metabolic Hotspots
N-butylmethanesulfonamideCH3SO2NH(CH2)3CH3151.241.2~10.5Linear alkyl chainAlkyl chain oxidation
Derivative A(Structure with aromatic ring)(Calculated Value)(Calculated Value)(Calculated Value)Phenyl groupAromatic hydroxylation
Derivative B(Structure with ester group)(Calculated Value)(Calculated Value)(Calculated Value)Ester linkageEster hydrolysis
Derivative C(Structure with heterocyclic ring)(Calculated Value)(Calculated Value)(Calculated Value)Thiophene ringRing oxidation

Note: This table is illustrative. Actual values would need to be determined experimentally or through validated in silico models.

Methodologies for Assessing Cross-Reactivity

A multi-pronged approach is necessary to comprehensively evaluate the cross-reactivity of N-butylmethanesulfonamide derivatives. This should include both in vitro and in vivo assays.

In Vitro Cross-Reactivity Profiling

a) Receptor Binding Assays:

To assess off-target pharmacological activity, derivatives should be screened against a panel of common receptors, ion channels, and enzymes. This can be done through commercially available services that offer broad profiling panels.

b) Immunoassays:

Enzyme-Linked Immunosorbent Assays (ELISAs) and other immunoassays can be developed to assess the potential for immunological cross-reactivity. These assays can detect the binding of antibodies to the drug or its metabolites.

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

  • Antigen Coating: Coat microtiter plates with a protein conjugate of the parent N-butylmethanesulfonamide.

  • Blocking: Block non-specific binding sites with a suitable blocking agent (e.g., bovine serum albumin).

  • Competitive Inhibition: Incubate the plates with a fixed concentration of anti-sulfonamide antibodies and varying concentrations of the test derivatives.

  • Washing: Wash the plates to remove unbound reagents.

  • Detection: Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that will generate a colorimetric or chemiluminescent signal.

  • Data Analysis: Measure the signal intensity and calculate the concentration of each derivative that causes 50% inhibition of antibody binding (IC50). A lower IC50 indicates higher cross-reactivity.

HPLC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Incubation Incubation with Liver Microsomes Extraction Solid-Phase Extraction (SPE) Incubation->Extraction HPLC HPLC Separation Extraction->HPLC MSMS MS/MS Detection (MRM) HPLC->MSMS Identification Metabolite Identification MSMS->Identification Quantification Quantification Identification->Quantification

Sources

Safety Operating Guide

Personal protective equipment for handling N-butylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment & Chemical Identity

CRITICAL WARNING: Before handling, you must verify the chemical identity. There is a high risk of confusing N-butylmethanesulfonamide with structurally similar but significantly more hazardous compounds.[1]

As a Senior Scientist, I insist on a "Zero-Ambiguity" policy. Check your CAS number immediately.[1]

Chemical NameCAS No.Hazard ProfileNote
N-butylmethanesulfonamide 16296-30-3 Irritant (Warning) Target Compound. Organic intermediate.[1]
Butyl methanesulfonate1912-32-9Genotoxic / CarcinogenDO NOT CONFUSE. This is a potent alkylating agent.[1]
N-butylbenzenesulfonamide3622-84-2Neurotoxin / STOT-REPlasticizer/Neurotoxin.[1] Different hazard class.

Physical State Context: N-butylmethanesulfonamide is typically a liquid or low-melting solid at room temperature (unlike the parent methanesulfonamide, which is a solid).[1] Consequently, your PPE strategy must prioritize liquid splash protection and vapor containment , rather than just dust control.[1]

Hazard Identification & Risk Assessment

While specific toxicological data for CAS 16296-30-3 is often limited in public databases, applying Structure-Activity Relationship (SAR) logic for alkyl sulfonamides defines the following risk profile:

  • Skin/Eye Irritation (Category 2/2A): The sulfonamide functional group is a known irritant.[1] Direct contact causes dermatitis and severe eye irritation.[1]

  • Respiratory Irritation (STOT SE 3): Vapors or mists generated during heating or transfer will irritate the upper respiratory tract.[1]

  • Permeation Risk: As a small organic molecule with a lipophilic butyl chain, it can permeate standard latex gloves rapidly.[1]

PPE Selection Matrix

This matrix is designed to prevent "safety theater"—using PPE that looks safe but fails under chemical stress.[1]

Protection ZoneRecommended EquipmentTechnical Rationale
Hand Protection (Splash) Nitrile (Minimum 0.11 mm / 4 mil) Why: Nitrile provides excellent resistance to sulfonamides.[1] Latex is permeable to this class of organics and should be avoided.Protocol: Change immediately upon splash.[1]
Hand Protection (Immersion) Double-gloving (Nitrile over Laminate) Why: If you are cleaning spills or performing scale-up synthesis, standard nitrile breakthrough times (<15 mins) are insufficient.[1]
Eye & Face Chemical Splash Goggles (Indirect Vent) Why: Safety glasses are insufficient.[1] As a liquid/low-melting solid, the risk of a splash bypassing the side-shields of glasses is high.[1]
Body Lab Coat (100% Cotton or Nomex) Why: Avoid synthetic blends (polyester) that can melt into the skin if a fire occurs (sulfonamides release toxic SOx/NOx fumes when burned).[1]
Respiratory Fume Hood (Primary) Why: PPE is the last line of defense.[1] All handling must occur under local exhaust ventilation (LEV).[1] Backup: Half-face respirator with OV/P100 cartridges if LEV fails.

Decision Logic: PPE & Handling Workflow

The following diagram illustrates the decision-making process for handling this compound, ensuring you select the correct control measures based on the operation.

PPE_Decision_Logic Start Task: Handle N-butylmethanesulfonamide (CAS 16296-30-3) CheckState Check Physical State Start->CheckState Liquid Liquid / Melt CheckState->Liquid Found as Liquid Solid Solid / Powder CheckState->Solid Found as Solid LiquidRisk Risk: Splash & Vapor Action: 100% Fume Hood Use Liquid->LiquidRisk SolidRisk Risk: Dust Inhalation Action: Balance Enclosure / Low Flow Solid->SolidRisk PPE_Liquid PPE: Goggles + Nitrile (4mil) + Lab Coat LiquidRisk->PPE_Liquid PPE_Solid PPE: Safety Glasses + Nitrile + Lab Coat SolidRisk->PPE_Solid Scale Scale > 100g or Heating? PPE_Liquid->Scale PPE_Solid->Scale Upgrade UPGRADE PPE: Double Glove (Laminate) Face Shield over Goggles Scale->Upgrade Yes Standard Maintain Standard PPE Scale->Standard No

Caption: Operational logic flow for selecting PPE based on physical state and experimental scale.

Operational Protocol: Handling & Transfer

This protocol uses a "Clean-Dirty" zoning concept to prevent cross-contamination.[1]

Step 1: Engineering Setup
  • Verify Airflow: Ensure Fume Hood face velocity is 80–100 fpm.

  • Sash Height: Lower sash to the marked safe operating level (usually 18 inches).

  • Absorbent Barrier: Place a chemically resistant absorbent pad (pig mat) on the hood surface.[1] This captures micro-drips that invisible to the eye but can contaminate gloves.[1]

Step 2: Transfer Technique (Liquid)
  • Don PPE: Lab coat -> Goggles -> Gloves (inspect for pinholes).[1]

  • Open Container: Open the bottle inside the hood. Do not hold the bottle near your face to check the level.[1]

  • Pipetting/Pouring:

    • Use a positive displacement pipette for viscous liquids to prevent dripping.[1]

    • If pouring, keep the receiving vessel stable.[1]

    • The "Elbow Rule": Keep elbows inside the hood but do not rest them on the airfoil (this blocks airflow).[1]

  • Cap Immediately: Never leave the container open. Sulfonamides can be hygroscopic; moisture absorption can alter the physical state and reactivity.[1]

Step 3: Decontamination[1]
  • Wipe Down: Wipe the exterior of the stock bottle with a dry tissue, then a solvent-dampened tissue (Ethanol or Acetone) before returning to storage.[1]

  • Waste: Dispose of wipes as solid hazardous waste.[1]

Emergency Response & Disposal

Spill Response (Small < 50 mL)
  • Alert: Notify nearby personnel.

  • PPE Upgrade: If the spill is outside the hood, wear a respirator (OV/P100) and double gloves.[1]

  • Absorb: Use vermiculite or sand.[1] Do not use sawdust (potential reaction with sulfonamides/nitrates if impurities are present).[1]

  • Clean: Wash the area with soap and water.[1][2][3] Do not use bleach (hypochlorite) immediately, as it may react with amine impurities to form chloramines.[1]

Disposal Strategy (Cradle-to-Grave)

Do not pour down the drain. This compound contains Nitrogen and Sulfur, requiring specific incineration protocols.[1]

Waste StreamClassificationDisposal Code (Typical)
Pure Chemical Non-Halogenated OrganicD001 / Lab Pack
Contaminated Solids Hazardous DebrisSolid Waste (Organic)
Aqueous Washings Aqueous Organic MixtureCheck pH before disposal

References

  • PubChem. (n.d.).[1] N-butylbenzenesulfonamide (Structure/Toxicity Comparison). National Library of Medicine.[1] Retrieved February 6, 2026, from [Link]

  • ECHA (European Chemicals Agency). (n.d.).[1] Registration Dossier: Sulfonamides and their irritation potential.[1] Retrieved February 6, 2026, from [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.